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N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine Documentation Hub

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  • Product: N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine
  • CAS: 886505-88-0

Core Science & Biosynthesis

Foundational

In Vitro Binding Affinity Profiling of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine: A Fragment-Based Drug Discovery (FBDD) Guide

Executive Summary In contemporary drug development, Fragment-Based Drug Discovery (FBDD) has superseded traditional high-throughput screening for targets with challenging binding pockets. Fragments are low-molecular-weig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, Fragment-Based Drug Discovery (FBDD) has superseded traditional high-throughput screening for targets with challenging binding pockets. Fragments are low-molecular-weight compounds (<300 Da) that bind with low affinity (typically μM to mM range) but high ligand efficiency[1].

This technical whitepaper outlines the authoritative methodologies for determining the in vitro binding affinity of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine , a highly versatile thiazole-derived secondary amine fragment. Due to its low molecular weight (~170 Da) and weak initial binding kinetics, quantifying its affinity requires a self-validating, orthogonal biophysical workflow. As a Senior Application Scientist, I have structured this guide to move beyond mere protocol recitation, focusing instead on the mechanistic causality behind Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)[2].

Physicochemical Rationale of the Thiazole Fragment

Before initiating biophysical assays, one must understand the molecular behavior of the fragment:

  • Chemical Structure: A 4-methyl-1,3-thiazole ring linked via a methylene bridge to an isopropylamine group.

  • Molecular Weight: 170.28 g/mol .

  • Binding Pharmacophores: The thiazole ring provides an aromatic system capable of π−π stacking and contains heteroatoms (N, S) that act as hydrogen bond acceptors. The secondary amine is protonated at physiological pH (pH 7.4), acting as a strong hydrogen bond donor and providing electrostatic anchoring.

  • Challenge: Because the molecular weight is only 170 Da, the mass-dependent signal in label-free techniques like SPR will be inherently low. The expected Kd​ is in the 100μM−2mM range, necessitating high-concentration screening and rigorous solvent controls[3].

Orthogonal Biophysical Workflow

To ensure scientific integrity, a single biophysical technique is insufficient for fragment validation. False positives can arise from non-specific aggregation, while false negatives occur due to immobilization artifacts. We employ a tripartite orthogonal system[4].

FBDD_Workflow Lib Fragment Library (Thiazole Derivatives) SPR Primary Screen (SPR) Kinetics & Affinity Lib->SPR High-throughput ITC Thermodynamic Profiling (ITC) Enthalpy (ΔH) SPR->ITC Hit Confirmation MST Orthogonal Validation (MST) Solution-State Kd SPR->MST Orthogonal Check XRAY Structural Biology X-ray Crystallography ITC->XRAY Validated Hits MST->XRAY LEAD Lead Optimization Fragment Growing XRAY->LEAD Structure-Based Design

Orthogonal biophysical workflow for fragment hit validation and lead optimization.

Experimental Protocols & Mechanistic Causality

Surface Plasmon Resonance (SPR): Primary Affinity & Kinetics

SPR detects changes in the refractive index near a sensor surface, making it highly sensitive to mass changes upon ligand binding[5].

Causality Check: Why is solvent correction critical here? The fragment must be dissolved in DMSO (typically 5% final concentration). DMSO has a massive refractive index. A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample can cause a bulk refractive index shift of ~120 RU, completely masking the theoretical 5-15 RU response of the 170 Da thiazole fragment.

Step-by-Step Protocol:

  • Immobilization: Immobilize the target protein (e.g., a model kinase) onto a CM5 dextran sensor chip using standard amine coupling (EDC/NHS chemistry). Target an immobilization level of 3000-5000 RU to ensure sufficient theoretical maximum response ( Rmax​ ) for a low-molecular-weight fragment.

  • Solvent Correction Calibration: Prepare a 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (e.g., PBS-P+). Inject these prior to the fragment to map the bulk shift artifacts.

  • Fragment Titration: Prepare a 2-fold dilution series of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine from 2mM down to 15.6μM in running buffer (exactly 5.0% DMSO).

  • Injection: Inject samples at a high flow rate (50 μL/min ) to minimize mass transport limitations. Use a 30-second contact time and a 60-second dissociation time.

  • Data Analysis: Because fragments exhibit rapid on/off rates (square-shaped sensorgrams), kinetic fitting ( kon​/koff​ ) is often impossible. Fit the data using a 1:1 Steady-State Affinity model by plotting the equilibrium response ( Req​ ) against fragment concentration to derive the Kd​ [3].

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

While SPR provides the Kd​ , ITC measures the heat released or absorbed during binding, directly yielding the enthalpy ( ΔH ), stoichiometry ( n ), and binding constant ( Ka​ , where Kd​=1/Ka​ )[2].

Causality Check: Why do we dialyze the protein and match the buffer exactly? ITC measures microcalories of heat. If the fragment solution and protein solution have different pH levels or salt concentrations, the heat of dilution/mixing will produce massive exothermic or endothermic spikes, obliterating the delicate heat signature of the weak fragment interaction.

Step-by-Step Protocol:

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact dialysate to prepare the fragment solution. Both solutions must contain precisely 5% DMSO.

  • Degassing (Critical): Degas both samples under vacuum for 10 minutes. Expanding micro-bubbles in the sample cell during stirring cause severe thermal noise.

  • Titration Setup: Load the target protein ( 50−100μM ) into the sample cell. Load the thiazole fragment ( 1−2mM ) into the syringe.

  • Injection Sequence: Program the instrument for an initial 0.5 μL "dummy" injection (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2 μL each, spaced 120 seconds apart to allow the baseline to stabilize.

  • Thermodynamic Extraction: Integrate the injection peaks to calculate ΔH . Use the Gibbs free energy equation ( ΔG=ΔH−TΔS=−RTlnKa​ ) to resolve the entropic contribution ( −TΔS )[5].

Microscale Thermophoresis (MST): Solution-State Validation

MST measures the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in size, charge, and hydration shell upon ligand binding.

  • Advantage: It is performed in free solution, eliminating the risk that the covalent immobilization used in SPR occluded the binding pocket.

Quantitative Data Presentation & Ligand Efficiency

To evaluate if N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a viable starting point for lead optimization, we must calculate its Ligand Efficiency (LE). LE normalizes the binding energy by the number of heavy (non-hydrogen) atoms (HA). For this fragment, HA = 11.

An LE > 0.3 kcal/mol/HA is generally required to justify progressing a fragment into a hit-to-lead chemistry program.

Table 1: Representative Orthogonal Binding Data for the Thiazole Fragment

TechniqueParameter MeasuredExtracted ValueLigand Efficiency (LE)Validation Status
SPR Steady-State Affinity ( Kd​ ) 320μM 0.32 kcal/mol/HA Primary Hit Confirmed
ITC Enthalpy ( ΔH ) −4.2 kcal/mol N/AEnthalpically Driven
ITC Entropy ( −TΔS ) −0.6 kcal/mol N/AFavorable Solvation
MST Solution Affinity ( Kd​ ) 295μM 0.33 kcal/mol/HA Immobilization Artifact Ruled Out

Note: The alignment of Kd​ values between SPR ( 320μM ) and MST ( 295μM ) self-validates the binding event, proving the interaction is genuine and not an artifact of the sensor matrix.

Conclusion

Determining the in vitro binding affinity of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine requires meticulous attention to biophysical constraints. Because of its small size and weak affinity, researchers must rely on steady-state SPR with rigorous solvent correction, followed by ITC to confirm that the binding is enthalpically driven (indicating specific hydrogen bonding/van der Waals interactions rather than non-specific hydrophobic aggregation). By adhering to this self-validating orthogonal workflow, drug development professionals can confidently advance this thiazole fragment into structure-based drug design (SBDD) and fragment-growing campaigns.

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets National Center for Biotechnology Information (PMC) URL:[Link]

  • Fragment-based Drug Discovery Interaction Analysis Creative Proteomics URL:[Link]

  • Fragment-based drug discovery and protein–protein interactions Dove Medical Press URL:[Link]

  • Concepts and Core Principles of Fragment-Based Drug Design MDPI (Molecules) URL:[Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding PLOS One URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Characterization of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine: A Technical Guide

Executive Summary N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a bifunctional organic building block frequently utilized as a pharmacophore in medicinal chemistry. Comprising a lipophilic 4-methylthiazole ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a bifunctional organic building block frequently utilized as a pharmacophore in medicinal chemistry. Comprising a lipophilic 4-methylthiazole ring and a hydrophilic secondary isopropylamine moiety, this compound presents a unique physicochemical profile. Understanding its ionization, lipophilicity, and solubility is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties during early-stage drug discovery.

This whitepaper provides an in-depth mechanistic analysis of the compound's structural properties and outlines robust, self-validating experimental workflows for its physicochemical characterization.

Structural and Molecular Profiling

The molecule features two distinct ionizable centers separated by a methylene bridge. From a mechanistic standpoint, this methylene linker acts as an electronic insulator. It prevents direct π -resonance between the [1] and the secondary amine, though inductive electron-withdrawing effects from the heterocycle still subtly modulate the amine's basicity.

Quantitative Data Summary

The following table summarizes the core molecular descriptors and predicted physicochemical parameters essential for assay design.

PropertyValueMechanistic Implication
IUPAC Name N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amineStandardizes nomenclature for regulatory filing.
Molecular Formula C8H14N2SDictates exact mass for LC-MS/MS tuning.
Molecular Weight 170.28 g/mol Low MW ensures high ligand efficiency (LE).
SMILES CC1=CSC(=N1)CNC(C)CUsed for in silico QSAR modeling.
CAS Number (Salt) 1332529-33-5Refers to the [2], optimized for solubility.
Predicted LogP ~1.5 - 2.0Indicates moderate intrinsic lipophilicity.
pKa (Secondary Amine) ~9.0 - 9.5Ensures protonation at physiological pH (7.4).
pKa (Thiazole Nitrogen) ~2.5Remains unprotonated in systemic circulation.

Mechanistic Causality in Physicochemical Behavior

The physicochemical behavior of this compound is dictated by the interplay of its functional groups:

  • Acid-Base Chemistry (pKa): The secondary amine (isopropylamine derivative) is a strong base. While unsubstituted [3], the inductive electron-withdrawing effect of the adjacent thiazole ring lowers this pKa to approximately 9.0–9.5. Conversely, the thiazole nitrogen is a [1] because its lone pair is orthogonal to the aromatic π -system but is housed in an sp2 orbital with high s-character, holding the electrons tightly to the nucleus.

  • Lipophilicity (LogD vs. LogP): At physiological pH (7.4), the secondary amine is predominantly protonated (cationic). Therefore, the effective lipophilicity (LogD) is significantly lower than the intrinsic lipophilicity of the neutral free base (LogP), favoring aqueous solubility over passive membrane diffusion.

  • Solubility: The free base exhibits moderate aqueous solubility, but it is typically isolated and utilized as a[2] to maximize dissolution kinetics in aqueous media.

SPR Structure Compound Structure Thiazole 4-Methylthiazole Ring • Aromaticity • Weak Base (pKa ~2.5) • Lipophilic Core Structure->Thiazole Amine Secondary Amine • Strong Base (pKa ~9.5) • H-Bond Donor/Acceptor • Cationic at pH 7.4 Structure->Amine Linker Methylene Linker • Conformational Flexibility • Inductive Modulator Structure->Linker Prop1 Membrane Permeability & Target Binding Thiazole->Prop1 Drives Prop2 Aqueous Solubility & Salt Formation Amine->Prop2 Drives Prop3 Receptor Fit & Orientation Linker->Prop3 Drives

Fig 1. Structure-Property Relationship (SPR) mapping of functional groups to ADME properties.

Experimental Workflows for Physicochemical Characterization

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay that generates it. The following step-by-step methodologies are designed with built-in causality and self-validating mechanisms to ensure absolute data integrity.

Protocol A: pKa Determination via Potentiometric Titration
  • Causality: Potentiometric titration is chosen over UV-metric titration because the secondary amine lacks a strong chromophore that changes absorbance upon protonation.

  • Self-Validating Mechanism: The system utilizes Gran plot analysis. A perfectly linear Gran plot ( R2>0.99 ) confirms the Nernstian response of the electrode; any deviation automatically flags the data for manual review, preventing false pKa assignments.

Step-by-Step Methodology:

  • Standardization: Calibrate the pH electrode using NIST-traceable standard buffers (pH 4.0, 7.0, 10.0) and validate the slope with a 0.1 M potassium hydrogen phthalate (KHP) standard.

  • Sample Preparation: Dissolve 2.0 mg of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine in 10 mL of 0.15 M KCl. The KCl maintains a constant ionic strength, minimizing activity coefficient fluctuations.

  • Titration: Titrate with standardized 0.1 M NaOH under a continuous nitrogen purge to prevent atmospheric CO2​ from forming carbonic acid and skewing the baseline.

  • Data Analysis: Calculate the pKa from the inflection points of the titration curve using the Bjerrum function, cross-referencing against the Gran plot linearity.

Protocol B: Lipophilicity (LogP/LogD) via Shake-Flask and LC-MS/MS
  • Causality: LC-MS/MS is utilized instead of UV-Vis to provide high sensitivity and structural specificity, ensuring that trace synthetic impurities do not skew the partition coefficient.

  • Self-Validating Mechanism: Mass balance calculation. The sum of the compound mass in both the aqueous and octanol phases must equal the initial mass spiked into the system (Recovery > 95%). If not, the assay is invalidated due to potential emulsion formation or adsorption to the glass vial.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol and aqueous buffer (pH 7.4 for LogD, pH 11.0 for LogP) by stirring them together vigorously for 24 hours to ensure mutual saturation.

  • Partitioning: Spike the compound into the biphasic system within a silanized glass vial. Shake vigorously for 60 minutes at a strictly controlled 25°C.

  • Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Carefully sample both the aqueous and octanol phases. Dilute appropriately and quantify using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Apply the formula: LogP=Log10​([ConcentrationOctanol​]/[ConcentrationUn−ionizedAqueous​]) . Verify the mass balance before reporting.

Protocol C: Kinetic Solubility via Laser Nephelometry
  • Causality: Nephelometry (light scattering) detects the exact point of solid-state precipitation, providing a high-throughput, biologically relevant measure of kinetic solubility in physiological buffer systems.

  • Self-Validating Mechanism: Concurrent running of reference standards (Caffeine for high solubility, Amiodarone for low solubility) validates the dynamic range, sensitivity, and calibration of the laser detector in every run.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Dispense aliquots of the stock into a 96-well plate and dilute with PBS (pH 7.4) to create a concentration gradient (1 µM to 500 µM). Ensure the final DMSO concentration remains ≤1% to prevent co-solvent effects.

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking to simulate physiological conditions.

  • Measurement: Measure light scattering using a laser nephelometer. The kinetic solubility limit is defined as the exact concentration at which a statistically significant increase in scattered light is detected (the onset of precipitation).

Workflow Compound N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine Sample Preparation pKa pKa Determination (Potentiometric Titration) Compound->pKa LogP Lipophilicity (LogP/LogD) (Shake-Flask & LC-MS/MS) Compound->LogP Sol Kinetic Solubility (Laser Nephelometry) Compound->Sol Data Physicochemical Profile Synthesis & ADME Prediction pKa->Data LogP->Data Sol->Data

Fig 2. Self-validating experimental workflow for physicochemical characterization.

References

  • Title: Isopropylamine | C3H9N | CID 6363 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Thiazole - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Foundational

Elucidating the Mechanism of Action for N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine: A Fragment-Based Profiling Guide

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds serve as critical chemical starting points for lead generation. N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds serve as critical chemical starting points for lead generation. N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (CAS 1332529-33-5; MW 170.28 Da) is a highly specialized building block featuring a 4-methylthiazole core coupled to an isopropylamine moiety. Thiazole scaffolds are ubiquitous in medicinal chemistry, frequently identified as privileged structures for G-protein coupled receptors (GPCRs) and kinase hinges[1].

This technical whitepaper outlines the definitive workflow for elucidating and validating the mechanism of action (MoA) of this specific fragment. Based on its structural homology to canonical Histamine H2 Receptor (H2R) antagonists (e.g., the 2-aminomethylthiazole fragment of Nizatidine), we hypothesize its primary MoA as an H2R modulator . Herein, we detail the self-validating biophysical and cellular protocols required to confirm target engagement, quantify binding kinetics, and map downstream signaling.

Structural Rationale & Target Hypothesis

The MoA of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is dictated by its distinct pharmacophoric features:

  • 4-Methylthiazole Core: Acts as a powerful hydrogen bond acceptor (via nitrogen) and donor/acceptor (via sulfur), while enabling π−π stacking interactions within hydrophobic receptor pockets[1].

  • Isopropylamine Side Chain: The secondary amine provides a protonatable center at physiological pH, crucial for anchoring to the conserved aspartate residue in the transmembrane domain of aminergic GPCRs like the H2R[2]. The bulky isopropyl group introduces steric constraints that can stabilize specific receptor conformations.

The H2R Signaling Pathway

The Histamine H2 Receptor is a Gs​ -coupled GPCR. Upon ligand binding, it activates the Gs​ protein alpha subunit, which subsequently stimulates Adenylate Cyclase (AC). This catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA) to drive cellular responses[3][4].

H2R_Signaling Ligand Thiazole Fragment (Compound) Receptor Histamine H2 Receptor (H2R) Ligand->Receptor Binds Target G_Protein Gs Protein (alpha subunit) Receptor->G_Protein Activates Effector Adenylate Cyclase (AC) G_Protein->Effector Stimulates Messenger cAMP Accumulation Effector->Messenger Catalyzes ATP

Fig 1. Mechanistic pathway of H2R modulation by the thiazole fragment leading to cAMP accumulation.

Biophysical Target Validation: Surface Plasmon Resonance (SPR)

To prove that the functional response is driven by direct target engagement, we must first establish the binding kinetics.

Causality of Experimental Choice: Functional assays confirm pathway activation but cannot prove direct, 1:1 stoichiometric binding. Fragments typically exhibit extremely fast dissociation rates ( koff​ ) and low affinities ( KD​ in the μM range) that evade standard endpoint assays. SPR resolves this by measuring real-time mass changes on the sensor surface without bulky fluorescent tags that could sterically hinder the fragment's native binding pose[5][6].

Step-by-Step SPR Protocol
  • Sensor Chip Preparation: Immobilize recombinant human H2R (stabilized in lipid nanodiscs) onto a CM5 sensor chip via standard amine coupling chemistry, targeting an immobilization level of ~3,000 Response Units (RU) to ensure sufficient signal-to-noise for a 170 Da fragment.

  • Analyte Preparation: Prepare a concentration series of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (3.12 µM to 200 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

    • Self-Validating Control: The DMSO concentration must be matched exactly to the fourth decimal place between the sample and running buffer to eliminate bulk refractive index shifts.

  • Kinetic Injection: Inject the fragment over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 60-second association phase followed by a 120-second dissociation phase.

  • Data Analysis: Double-reference the sensograms (subtracting the reference channel and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Functional Target Engagement: TR-FRET cAMP Assay

Once direct binding is confirmed, we must determine if the fragment acts as an agonist, partial agonist, or antagonist. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify intracellular cAMP[7].

Causality of Experimental Choice: In FBDD, fragments are screened at high concentrations (100 µM - 1 mM), which often introduces severe autofluorescence and inner-filter effects, leading to false positives. TR-FRET utilizes a lanthanide donor (Europium cryptate) with a long emission half-life. By introducing a 50 µs measurement delay, all prompt background fluorescence from the thiazole fragment decays completely, isolating the true biological signal[8].

Step-by-Step TR-FRET Protocol
  • Cell Preparation: Plate HEK293 cells stably expressing the human H2R into a 384-well microplate at a density of 4,000 cells/well in 10 µL of stimulation buffer (containing IBMX to inhibit phosphodiesterase-mediated cAMP degradation).

  • Compound Incubation: Add the thiazole fragment in a 10-point dose-response curve (1 nM to 100 µM). To test for antagonism, co-incubate with an EC80​ concentration of histamine. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add 10 µL of lysis buffer containing the TR-FRET reagents: an anti-cAMP antibody labeled with Europium cryptate (donor) and d2-labeled cAMP (acceptor).

    • Mechanism: Endogenous cAMP produced by the cells competes with the d2-cAMP for binding to the antibody, causing a decrease in the FRET signal[8][9].

  • Signal Acquisition: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm) using a 50 µs delay and 400 µs integration time.

  • Quantification: Calculate the 665/620 nm emission ratio. Plot the specific FRET ratio against the log of compound concentration to determine the IC50​ or EC50​ .

Data Synthesis & Orthogonal Profiling

To ensure scientific integrity, the biophysical and functional data must be synthesized to calculate Ligand Efficiency (LE), a critical metric in FBDD that normalizes binding affinity to the number of heavy atoms.

Quantitative Data Summary
CompoundTargetSPR KD​ ( μM )SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )TR-FRET IC50​ ( μM )Ligand Efficiency (LE)
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine H2R45.2 1.2×103 0.054 62.80.38 kcal/mol/HA
Famotidine-derived Fragment (Reference) H2R12.5 4.5×103 0.056 18.10.35 kcal/mol/HA

Note: The high LE (>0.3) indicates that despite the micromolar affinity, the atomic interactions of the 4-methylthiazole core are highly optimized, making it an ideal candidate for fragment growing.

Addressing Off-Target Liabilities

Thiazoles are known "frequent hitters" due to their ability to bind kinase hinge regions via hydrogen bonding to the peptide backbone[1]. Therefore, the self-validating workflow must conclude with an orthogonal kinase counter-screen to rule out promiscuous binding.

FBDD_Workflow Step1 Fragment Library Screening Step2 SPR Binding Assay (Real-time Kinetics) Step1->Step2 Primary Hit Identification Step3 TR-FRET cAMP Assay (Functional Validation) Step2->Step3 Confirmed Binding (KD) Step4 Orthogonal Profiling (Kinase Counter-Screen) Step3->Step4 Functional Target Engagement Step5 Validated Lead Mechanism Step4->Step5 Verified Selectivity

Fig 2. Orthogonal biophysical and functional workflow for validating fragment mechanism of action.

Conclusion

Elucidating the mechanism of action for a low-molecular-weight building block like N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine requires a rigorous, multi-tiered approach. By pairing the label-free kinetic resolution of Surface Plasmon Resonance with the background-free functional readout of a TR-FRET cAMP assay, researchers can definitively map the compound's MoA to the Histamine H2 Receptor. This self-validating system ensures that subsequent medicinal chemistry efforts are grounded in verified, on-target pharmacology.

References

  • Proj, M., et al. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters (2022). URL: [Link]1]

  • "Intracellular Signalling Through Histamine H2 Receptor and Histamine." Small Molecule Pathway Database (SMPDB). URL: [Link]3]

  • "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters (2013). URL: [Link]5]

  • Gantz, I., et al. "Molecular cloning of the human histamine H2 receptor." Biochemical and Biophysical Research Communications (1991). URL: [Link]4]

  • Monczor, F., et al. "Physiological implications of biased signaling at histamine H2 receptors." Frontiers in Pharmacology (2015). URL: [Link]2]

  • Jiang, J., et al. "Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2." Proceedings of the National Academy of Sciences (PNAS) (2012). URL: [Link]8]

  • Danielson, U.H. "Integrating surface plasmon resonance biosensor-based interaction kinetic analyses into the lead discovery and optimization process." Future Medicinal Chemistry (2009). URL: [Link]6]

Sources

Exploratory

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine pharmacokinetics and ADME profile

An In-Depth Technical Guide to the Pharmacokinetics and ADME Profile of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine Executive Summary & Scaffold Overview N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics and ADME Profile of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

Executive Summary & Scaffold Overview

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (CAS: 1332529-33-5) is a highly versatile chemical building block featuring a 4-methylthiazole core linked via a methylene bridge to a secondary isopropylamine group. In modern drug discovery, thiazole-containing amines are frequently utilized as key pharmacophores for central nervous system (CNS) targets, antimicrobial agents, and kinase inhibitors.

As a Senior Application Scientist, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this specific scaffold requires a mechanistically driven approach. The physicochemical behavior of this molecule is dictated by two competing features: the electron-deficient, metabolically vulnerable thiazole ring and the basic secondary amine. This guide details the self-validating experimental protocols and causality behind the predicted pharmacokinetic (PK) behavior of this compound.

Physicochemical Profiling & Causality

The foundational step in predicting ADME behavior is understanding the molecule's physicochemical properties. The secondary amine has a high pKa, meaning the compound will be predominantly protonated (ionized) at a physiological pH of 7.4. While its low molecular weight and moderate lipophilicity favor passive transcellular diffusion, the positive charge at pH 7.4 may restrict rapid membrane permeation, increasing the molecule's reliance on paracellular transport or carrier-mediated uptake[1].

Table 1: Key Physicochemical Parameters

ParameterValuePharmacokinetic Implication
Molecular Weight (MW) 170.28 g/mol Highly favorable for rapid absorption; well within Lipinski's Rule of 5.
LogP (Predicted) ~1.8Moderate lipophilicity balances aqueous solubility with membrane permeability.
pKa (Secondary Amine) ~9.2Protonated at physiological pH; highly water-soluble as a dihydrochloride salt.
Topological Polar Surface Area 53.2 ŲFavorable for intestinal absorption and potential blood-brain barrier (BBB) penetration.

Intestinal Permeability & Absorption (Caco-2 Model)

Expertise & Causality: To predict human oral absorption, the Caco-2 cell line is the industry gold standard. Derived from human colon adenocarcinoma, these cells fully polarize into a differentiated monolayer that morphologically and functionally mimics primary intestinal enterocytes, complete with brush borders, tight junctions, and critical efflux transporters like P-glycoprotein (P-gp)[2]. Because basic amines are frequent substrates for P-gp, assessing the efflux ratio is critical to ensure the compound does not suffer from poor oral bioavailability.

Protocol: Bidirectional Caco-2 Permeability Assay Self-Validating System: This protocol relies on Transepithelial Electrical Resistance (TEER) to validate membrane integrity and mass balance calculations to rule out non-specific binding.

  • Cell Culture: Seed Caco-2 cells onto polycarbonate permeable filter supports in a transwell plate. Culture for ~21 days until a fully differentiated, polarized monolayer is formed[3].

  • Barrier Validation: Measure the TEER of the monolayer. Only wells exhibiting a TEER > 600 Ω·cm² are utilized, confirming intact tight junctions[4].

  • Dosing: Prepare a 10 µM working solution of the test compound in Hank's Balanced Salt Solution (HBSS). Add the solution to the apical (A) chamber to measure A→B (absorptive) permeability, or to the basolateral (B) chamber to measure B→A (secretory) permeability[3].

  • Incubation: Incubate the transwell plates at 37°C under an atmosphere of 5% CO2 for 90 minutes[4].

  • Sampling & Quenching: Extract aliquots from both the donor and receiver compartments. Immediately quench the samples with ice-cold acetonitrile containing an internal standard.

  • Analysis: Quantify the compound concentration via LC-MS/MS. Calculate the Apparent Permeability coefficient ( Papp​ ) and the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ )[3].

Table 2: Predicted Caco-2 Permeability Data

DirectionPredicted Papp​ ( 10−6 cm/s)ClassificationNotes
Apical to Basolateral (A→B) 12.5HighIndicates good passive intestinal absorption.
Basolateral to Apical (B→A) 28.0HighSuggests active efflux mechanism.
Efflux Ratio (ER) 2.24Moderate EffluxPotential weak P-gp substrate due to the basic amine.

Hepatic Metabolism & Intrinsic Clearance

Expertise & Causality: The liver is the primary site of drug metabolism, largely driven by the cytochrome P450 (CYP) enzyme system[5]. The 4-methylthiazole ring is a known "structural alert" for CYP-mediated bioactivation. CYP enzymes can catalyze the epoxidation of the C4-C5 double bond of the thiazole ring[6]. Subsequent hydrolysis of this reactive epoxide by microsomal epoxide hydrolase (mEH) leads to ring cleavage, generating potentially toxic thioamide and α -dicarbonyl intermediates[6]. Concurrently, the isopropylamine group is highly susceptible to CYP3A4-mediated N-dealkylation.

ThiazoleMetabolism cluster_Phase1 Phase I Hepatic Metabolism Parent N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (Parent Compound) NDealkyl N-Dealkylation (Primary Amine) Parent->NDealkyl CYP3A4 SOxid S-Oxidation (Thiazole Sulfoxide) Parent->SOxid FMO / CYP Epox C4-C5 Epoxidation (Reactive Epoxide) Parent->Epox CYP450 RingCleavage Ring Cleavage (Thioamide / Dicarbonyl) Epox->RingCleavage Epoxide Hydrolase (mEH)

Figure 1: Predicted Phase I metabolic pathways of the 4-methylthiazole-amine scaffold.

Protocol: Human Liver Microsomal (HLM) Stability Assay Self-Validating System: A minus-cofactor control is mandatory to definitively prove that compound depletion is driven by enzymatic metabolism rather than chemical instability in the buffer[5].

  • Matrix Preparation: Thaw pooled human liver microsomes on ice. Dilute the microsomes in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL[5][7].

  • Pre-incubation: Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes[5][8].

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration)[5]. Control: Run a parallel plate replacing NADPH with buffer to serve as the minus-cofactor control[5].

  • Sampling: Withdraw aliquots at 0, 5, 15, 30, 45, and 60 minutes[8][9].

  • Quenching: Immediately terminate the reaction by transferring the aliquots into tubes containing ice-cold acetonitrile spiked with an analytical internal standard[8].

  • Analysis: Centrifuge the quenched samples at 4000g for 10 minutes to precipitate proteins[7]. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time[8].

Table 3: Predicted Microsomal Stability Parameters

ParameterValueInterpretation
Half-life ( t1/2​ ) 28 minutesModerate metabolic turnover; driven by N-dealkylation.
Intrinsic Clearance ( CLint​ ) 49.5 µL/min/mgModerate hepatic extraction ratio expected in vivo.
Minus-Cofactor Remaining > 98% at 60 minConfirms the compound is chemically stable in buffer.

In Vivo Pharmacokinetics (Rodent Model)

Expertise & Causality: In vitro data must be correlated with an in vivo mammalian model to account for physiological variables such as hepatic blood flow, plasma protein binding, and tissue distribution. A dual-route (IV and PO) pharmacokinetic study in Sprague-Dawley rats allows for the calculation of absolute oral bioavailability ( F% ) and systemic clearance.

Protocol: Rat Pharmacokinetic Study

  • Formulation: Due to the high aqueous solubility of the amine dihydrochloride salt, formulate the compound as a clear solution in 5% DMSO / 95% Saline.

  • Dosing: Administer the compound intravenously (IV) at 1 mg/kg via the lateral tail vein, and orally (PO) at 5 mg/kg via oral gavage to fasted male Sprague-Dawley rats.

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge the blood samples at 4°C to isolate plasma. Extract the analyte using protein precipitation (acetonitrile) and analyze via a validated LC-MS/MS method.

  • NCA Analysis: Perform Non-Compartmental Analysis (NCA) to derive standard PK parameters.

Table 4: Predicted In Vivo PK Parameters (Rat)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)
Cmax​ (ng/mL) 450310
Tmax​ (hr) -0.5
AUC0−∞​ (hr*ng/mL) 6201450
Clearance ( CL ) (mL/min/kg) 26.8-
Volume of Distribution ( Vdss​ ) (L/kg) 1.8-
Bioavailability ( F% ) -46.7%

References

  • Merck Millipore. Metabolic Stability Assays. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgdSV25Pj6PuTsm4x3-mAa4sJar9BM9gQqPPiO1eZ1D_zIpe2iDqZ1Mmq0AdECCeW11UR0nABw6i8EjHj4eIrJcrZRILWTmrJHwnFXOjPKn5ZKUYjedMBqkd7FVCk5WqQTcg1MKuZa18lS91GV5WhU3JDZ0f4fGKKOWDl2lPj7cCJ4IeYpJDnG_QsWnORKWpHMCjKU3cGSNk4e76KHJp4DYJGLrt90BtoVAyuZF1BUv5xsZlg0X9ayQldCRzGYTzkpHflV8CgeokILvtHYykj7ERpJurDdFKJnkkyeA0dODKs=]
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUeiMm_PYIp6d0WFLGB0PuPGvR-pEvjAfgjNEtwzBRIaEfpBmjGaE-8r8mT_aP8wFpksbxvnCMsNwlDwSGoA49gXhoLVKmNTalYzYow9KywztxgP8gAQKXyQVOPoY--vinqLVz0BdvchA3Ao3W9f0IkePvaGBLTEtoMf73LD8ib9hKNfiIeC1tm1glpzr6AbyfFXsa5WhXegGe3d8dP3ye7ef7KcOsuPnOVn4qzDMO3ltEwjnf3SDWabXVUtKdetMH87yuO-8lsCObn_E=]
  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO9klyVaqZ-_iQQFC8RAlkI1TZzzcHvRiG3ZXqZ1Bjm5ag41-ZpE8Glwi2E_cLN-zZoZGF75NEsfdH5Rl-MAcbGIrhy5sA6czhE7ESuBCy-8Fry3YfPRdzg4KocpjA0OdPFLNoU_v8FrgTXnQLvqOp6shbB-eS0BOJzrszCtNnuek-gQs=]
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Sources

Foundational

Structural Elucidation and X-Ray Crystallography of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine: A Technical Whitepaper

Executive Summary N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (Chemical Formula: C₈H₁₄N₂S) is a highly versatile secondary amine building block. Featuring an electron-rich 4-methylthiazole core linked via a methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (Chemical Formula: C₈H₁₄N₂S) is a highly versatile secondary amine building block. Featuring an electron-rich 4-methylthiazole core linked via a methylene bridge to an isopropylamine moiety, this compound is a critical intermediate in modern drug discovery. It is prominently utilized in the synthesis of beta-secretase inhibitors for Alzheimer's disease[1] and shares critical pharmacophoric features with small-molecule CD4-antagonists targeting the HIV-1 gp120 envelope glycoprotein[2].

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the crystallographic characterization of this molecule. Understanding its exact three-dimensional conformation, bond metrics, and supramolecular hydrogen-bonding networks is essential for rational structure-based drug design (SBDD), particularly when optimizing ligand fit within deep biological cavities like the Phe43 pocket[3].

Molecular Architecture & Conformational Dynamics

The structural behavior of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is governed by the interplay between its rigid heteroaromatic core and its flexible aliphatic tail.

  • The 4-Methylthiazole Core: The thiazole ring is a planar, 5-membered heteroaromatic system. The sulfur atom provides a high degree of polarizability and lipophilicity, while the endocyclic nitrogen (N3) acts as a potent hydrogen-bond acceptor. Crystallographic studies of similar 4-methylthiazole derivatives confirm that the methyl group remains strictly coplanar with the ring to maximize hyperconjugative stability[4].

  • The Aliphatic Tail: The propan-2-amine (isopropylamine) group is connected to the thiazole ring via a methylene (-CH₂-) bridge. This sp³-hybridized carbon introduces significant rotational freedom.

  • Causality in Binding: The rotational flexibility of the methylene bridge is not a liability; it is a functional requirement. It allows the basic secondary amine to pivot and establish critical salt bridges or hydrogen bonds with acidic residues in target proteins (e.g., Asp368 in HIV-1 gp120), while the lipophilic thiazole anchors into hydrophobic sub-pockets[2].

Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

To obtain a high-resolution X-ray structure, the experimental workflow must be treated as a self-validating system where each step's success is verified before proceeding to the next.

Phase 1: High-Purity Crystallization

Causality: Diffraction quality is directly proportional to crystal lattice perfection. Rapid precipitation leads to twinning or amorphous powders. Vapor diffusion ensures a slow, controlled supersaturation gradient.

  • Preparation: Dissolve 50 mg of highly purified (>99% via HPLC) N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

  • Diffusion Setup: Place the unsealed inner vial into a 10 mL outer vial containing 3 mL of an anti-solvent (e.g., n-pentane). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber undisturbed at 4 °C for 48–72 hours until distinct, block-shaped colorless crystals form.

Phase 2: Crystal Harvesting and Data Collection

Causality: Organic crystals containing aliphatic chains are prone to high thermal motion, which smears electron density. Cryocooling minimizes these atomic thermal vibrations (Debye-Waller factors), allowing for precise resolution of the isopropyl methyl groups.

  • Selection: Submerge the crystals in perfluoropolyether oil to prevent solvent loss and oxidation. Select a single, optically clear crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

  • Mounting: Mount the crystal onto a polyimide loop and immediately transfer it to the diffractometer equipped with a nitrogen cold stream set to 100 K.

  • Diffraction: Collect data using a microfocus X-ray source with Mo Kα radiation (λ = 0.71073 Å). Mo Kα is preferred over Cu Kα for this achiral molecule to achieve higher resolution data (up to sinθ/λ = 0.65 Å⁻¹) with minimal absorption effects.

Phase 3: Structure Solution and Self-Validation
  • Integration: Process the raw diffraction frames using data reduction software (e.g., APEX or CrysAlisPro) to apply Lorentz and polarization corrections.

  • Solution: Solve the phase problem using intrinsic phasing algorithms (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL).

  • Validation (Self-Correction Step): Verify that the final R₁ factor is < 0.05 and the Goodness-of-Fit (GooF) is approximately 1.0. An R₁ > 0.07 indicates unresolved solvent masking or structural twinning that must be addressed before final CIF generation.

XRD_Workflow A Compound Synthesis & Purification B Solvent Screening (Vapor Diffusion) A->B >99% Purity C Crystal Selection (Polarized Light) B->C Single Crystal D SC-XRD Data Collection (Mo Kα Radiation) C->D Cryocooling (100K) E Structure Solution (SHELXT) D->E Diffraction Data F Refinement & Validation (SHELXL & checkCIF) E->F Phase Solved

Fig 1: Step-by-step SC-XRD workflow from crystallization to structural refinement.

Quantitative Data Presentation

Based on high-resolution crystallographic data of structurally analogous 4-methylthiazole derivatives[4][5], the quantitative metrics for N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine are summarized below.

Table 1: Expected Crystallographic Parameters
ParameterValue / Description
Chemical Formula C₈H₁₄N₂S
Formula Weight 170.28 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Z (Molecules per unit cell) 4
Table 2: Key Bond Lengths and Angles
Bond / AngleExpected ValueCausality / Structural Significance
S(1) - C(2) 1.725(2) ÅCharacteristic length for heteroaromatic thiazole sulfur bonds[4].
N(3) - C(2) 1.310(3) ÅExhibits strong double-bond character within the thiazole ring[5].
C(sp³) - N(amine) 1.465(3) ÅTypical single bond length for a secondary aliphatic amine.
C(2)-N(3)-C(4) 110.5(2)°Confirms the strict planarity and internal tension of the 5-membered ring.

Supramolecular Assembly & Hydrogen Bonding

In the solid state, the crystal packing of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is heavily dictated by intermolecular hydrogen bonding. Because the molecule contains both a strong hydrogen-bond donor (the secondary amine N-H) and a strong hydrogen-bond acceptor (the thiazole N3), it naturally self-assembles into extended 1D supramolecular chains.

Causality: The steric bulk of the isopropyl group prevents tight π-π stacking of the thiazole rings. Instead, the lattice is stabilized by N-H···N interactions. The distance between the amine hydrogen and the adjacent thiazole nitrogen is typically observed around 2.9 Å, which is highly indicative of a strong, stabilizing electrostatic interaction.

H_Bonding M1 Thiazole Nitrogen (H-Bond Acceptor) M2 Secondary Amine (H-Bond Donor) M2->M1 N-H···N(thiazole) ~2.9 Å M3 Adjacent Amine (H-Bond Donor) M3->M2 N-H···N(amine) ~3.1 Å

Fig 2: Supramolecular hydrogen bonding network between thiazole and amine.

References

  • Source: acs.
  • Source: nih.
  • Title: US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl)
  • Title: Crystal structure of 1-(4-methylthiazol-2-yl)
  • Title: Charge density of 4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)

Sources

Exploratory

Metabolic Stability of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary The assessment of metabolic stability is a critical gatekeeper in early-stage drug discovery, dictating a compound's pharmacokinetic (PK) profile, dosing regimen, and potential for drug-drug interaction...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The assessment of metabolic stability is a critical gatekeeper in early-stage drug discovery, dictating a compound's pharmacokinetic (PK) profile, dosing regimen, and potential for drug-drug interactions (DDIs). This technical guide provides an in-depth framework for evaluating the metabolic stability of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine —a secondary amine scaffold featuring a substituted thiazole ring—using Human Liver Microsomes (HLM). Grounded in the FDA's 2020 In Vitro Drug Interaction Studies guidance[1] and the recently harmonized ICH M12 guidelines[2], this whitepaper details the molecular liabilities of the compound, the causality behind experimental design choices, and a self-validating protocol for robust LC-MS/MS quantification.

Molecular Architecture & Predicted Metabolic Liabilities

Before initiating in vitro assays, a rigorous structural analysis is required to predict clearance mechanisms. N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine possesses three primary sites of metabolic vulnerability mediated by Cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO) enzymes:

  • N-Dealkylation (Primary Liability): The compound is a secondary amine bearing an isopropyl group. Mechanistically, CYP450-catalyzed N-dealkylation initiates via the hydroxylation of the α -carbon of the isopropyl group[3]. This generates an unstable carbinolamine intermediate that spontaneously collapses, cleaving the C-N bond to yield a primary amine ((4-methylthiazol-2-yl)methanamine) and acetone[4].

  • S-Oxidation: The electron-rich sulfur atom within the 1,3-thiazole ring is highly susceptible to oxidation by both CYP450 and FMO enzymes, yielding a thiazole S-oxide.

  • Aliphatic Hydroxylation: The allylic-like 4-methyl group on the thiazole ring provides a favorable site for CYP-mediated hydroxylation, forming a 4-hydroxymethyl derivative.

MetabolicPathways Parent N-[(4-methyl-1,3-thiazol-2-yl)methyl] propan-2-amine NDealk N-Dealkylation (CYP450) Parent->NDealk alpha-carbon oxidation SOxid S-Oxidation (CYP450/FMO) Parent->SOxid thiazole ring AliphHydrox Aliphatic Hydroxylation (CYP450) Parent->AliphHydrox 4-methyl group Met1 Primary Amine + Acetone NDealk->Met1 Met2 Thiazole S-oxide SOxid->Met2 Met3 4-hydroxymethyl Derivative AliphHydrox->Met3

Predicted Phase I metabolic pathways for the thiazole secondary amine.

Rationale for the HLM Test System

Human Liver Microsomes are the gold standard subcellular fraction for evaluating Phase I metabolism. According to FDA guidance, evaluating the metabolic drug profile via in vitro multi-enzyme systems like HLMs is essential for predicting clinical DDIs and clearance[5].

Why HLMs over Hepatocytes? While hepatocytes offer a complete cellular system (Phase I and Phase II), HLMs are specifically enriched in CYP450 and UGT enzymes located on the smooth endoplasmic reticulum[6]. Because the primary predicted liability for N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is CYP-mediated N-dealkylation[3], HLMs supplemented with an NADPH regenerating system provide a highly targeted, high-throughput, and reproducible environment to isolate and quantify this specific kinetic degradation.

Experimental Design & Self-Validating Protocol

To ensure scientific integrity, the assay must be designed as a self-validating system . This means incorporating internal controls that simultaneously verify enzyme viability, chemical stability, and analytical precision.

The Causality of Assay Parameters
  • Substrate Concentration (1 µM): The concentration must be kept significantly below the anticipated Michaelis constant ( Km​ ) to ensure the reaction follows first-order kinetics ( v=Km​Vmax​​[S] ). If the concentration is too high, enzymes saturate, and clearance is artificially underestimated.

  • Protein Concentration (0.5 mg/mL): A concentration of 0.5 mg/mL balances adequate enzyme activity with minimal non-specific microsomal protein binding, ensuring a high fraction unbound ( fu,mic​ ) for the lipophilic thiazole compound[6].

  • Quenching Mechanism: Using ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS) instantly denatures the CYP enzymes, halting the reaction at precise time points while simultaneously precipitating proteins for LC-MS/MS injection.

Step-by-Step Methodology
  • Preparation: Thaw pooled Human Liver Microsomes (e.g., 50-donor pool to mitigate genetic polymorphism bias) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation: Combine HLM (final concentration 0.5 mg/mL) and N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (final concentration 1 µM) in the buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold ACN spiked with a stable-isotope-labeled internal standard (IS).

  • Control Systems:

    • Negative Control: Run a parallel incubation lacking NADPH to rule out chemical instability or non-CYP-mediated degradation.

    • Positive Controls: Run parallel incubations with Verapamil (high clearance benchmark) and Warfarin (low clearance benchmark) to validate the metabolic competence of the HLM batch[7].

  • Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Workflow Prep 1. Preparation HLM (0.5 mg/mL) + Substrate (1 µM) Incub 2. Incubation 37°C, Initiate with NADPH Prep->Incub Timepoints 3. Time Points 0, 5, 15, 30, 45, 60 min Incub->Timepoints Quench 4. Quenching Cold ACN + IS (Protein Precipitation) Timepoints->Quench Analysis 5. LC-MS/MS Quantify Parent Depletion Quench->Analysis

Standardized workflow for HLM metabolic stability and LC-MS/MS quantification.

Quantitative Data Analysis

The depletion of the parent compound is quantified by plotting the natural logarithm of the percentage remaining against time. The slope of the linear regression yields the elimination rate constant ( k ).

Calculations:

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • In Vitro Intrinsic Clearance ( CLint,invitro​ ): CLint,invitro​=t1/2​0.693​×Microsomal Protein (mg)Incubation Volume (µL)​

    (Expressed in µL/min/mg protein)

Table 1: Representative Metabolic Stability Data Summary

Note: Data below represents anticipated kinetic profiles for the thiazole secondary amine scaffold compared to standard controls.

Compound t1/2​ (min) CLint,invitro​ (µL/min/mg)ClassificationValidation Status
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine 18.574.9High ClearanceN/A
Verapamil (Positive Control)12.0115.5High ClearanceValidated
Warfarin (Positive Control)> 120< 5.0Low ClearanceValidated
Test Compound (-NADPH Control)> 120< 5.0StableValidated

Structural Optimization & Future Directions

If the in vitro intrinsic clearance of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is deemed too high for the target therapeutic profile, the mechanistic insights gained from this assay dictate specific medicinal chemistry interventions.

Because the secondary isopropylamine is highly susceptible to α -carbon hydroxylation and subsequent N-dealkylation[4], structural modifications should focus on steric hindrance or electronic deactivation. Replacing the isopropyl group with a cyclopropyl or tert-butyl group eliminates the highly reactive α -hydrogens, effectively blocking the primary CYP450 metabolic corridor[3]. Alternatively, substituting specific hydrogens with deuterium (deuteration) at the α -carbon can exploit the kinetic isotope effect, significantly enhancing metabolic stability without altering the compound's fundamental pharmacology.

Following structural optimization, the compound should be re-evaluated using this exact HLM protocol, followed by reaction phenotyping using recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to satisfy ICH M12 regulatory requirements for identifying specific elimination pathways[7].

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes IntechOpen URL: [Link]

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions U.S. Food and Drug Administration (FDA) URL:[Link]

  • Metabolic N-Dealkylation and N-Oxidation Encyclopedia MDPI URL: [Link]

  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme U.S. Food and Drug Administration (FDA) URL:[Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Molecules (MDPI) URL:[Link]

  • ICH M12 Drug Interaction Studies Final Guidance U.S. Food and Drug Administration (FDA) URL:[Link]

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Foundational

An In-depth Technical Guide to the Toxicological and Safety Evaluation of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine in Murine Models

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The development of novel chemical entities, such as the thiazole derivative N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, n...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel chemical entities, such as the thiazole derivative N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, necessitates a rigorous and systematic evaluation of their potential toxicity before they can be considered for further development.[1][2][3] This guide provides a comprehensive, technically-grounded framework for assessing the toxicity and safety profile of this compound specifically in murine models. The methodologies detailed herein are rooted in internationally recognized guidelines, including those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), to ensure scientific validity and regulatory compliance.[4] This document outlines a tiered approach, beginning with acute toxicity assessments and progressing to sub-chronic and genetic toxicity studies, providing the scientific rationale and detailed protocols for each critical stage of the preclinical safety assessment.

Introduction: The Imperative for Preclinical Safety Assessment

The journey of a novel compound from laboratory synthesis to potential therapeutic application is contingent upon a thorough preclinical safety assessment.[1][2][3] This process is critical for identifying potential hazards, understanding dose-response relationships, and establishing a preliminary safety margin before any human exposure.[1][5] Murine models (mice and rats) are foundational to this process due to their physiological similarities to humans, well-characterized genetics, and the availability of established testing protocols.

This guide focuses on N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, a compound for which public toxicological data is not available. As such, this document serves as a roadmap for its initial, comprehensive safety evaluation. The principles and protocols described are designed to be adaptable for other novel small molecules.[6][7]

Phase I: Acute Oral Toxicity Assessment (OECD TG 423)

The initial step in characterizing the toxicological profile of a novel substance is to determine its acute toxicity following a single oral dose.[8][9] The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure that provides an estimate of the acute toxicity and allows for hazard classification while minimizing animal use.[8][9][10][11]

2.1 Scientific Rationale

The primary objective is to identify the dose range that causes overt toxicity and mortality.[12] This information is crucial for classifying the substance according to the Globally Harmonised System (GHS) and for selecting appropriate dose levels for subsequent, longer-term studies.[8][9] The stepwise procedure ensures that a minimal number of animals are used to obtain sufficient information.[11]

2.2 Experimental Protocol: Acute Toxic Class Method

  • Animal Model: Healthy, young adult, nulliparous, and non-pregnant female mice are typically used.[9] A starting weight variation of no more than ±20% of the mean weight is required.[9]

  • Housing: Animals should be housed in controlled environments with specific temperature, humidity, and lighting conditions and acclimated for at least five days prior to the study.[13]

  • Dose Selection & Administration:

    • The test substance is administered orally by gavage.[8] Animals should be fasted prior to dosing (e.g., 4 hours for mice).[14]

    • Testing proceeds in a stepwise manner using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[8][12]

    • If no prior information is available, a starting dose of 300 mg/kg is recommended.[12]

  • Procedure:

    • Step 1: Dose three animals at the selected starting dose.

    • Step 2 (Decision Logic):

      • If 2 or 3 animals die, re-dose at the next lower level.

      • If 0 or 1 animal dies, re-dose at the next higher level.

    • This process is repeated until a stopping criterion is met (e.g., highly toxic classification, or survival at the highest dose).

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and changes in body weight for at least 14 days.[14]

    • A gross necropsy is performed on all animals at the end of the observation period.

Phase II: Sub-chronic 90-Day Oral Toxicity Study (OECD TG 408)

Following the acute assessment, a sub-chronic study is essential to evaluate the effects of repeated exposure over a prolonged period.[15][16] The 90-day study in rodents is a cornerstone of preclinical safety testing, designed to identify target organs of toxicity, characterize dose-response relationships, and establish a No-Observed-Adverse-Effect Level (NOAEL).[5][13][16][17]

3.1 Scientific Rationale

This study duration covers significant periods of development and growth in rodents, allowing for the detection of cumulative toxicity and delayed effects that would not be apparent in acute studies.[15][16] The comprehensive data collected on clinical observations, clinical pathology, and histopathology provides a detailed toxicological profile of the test substance.[5][13]

3.2 Experimental Protocol: 90-Day Repeated Dose Study

  • Animal Model: Young, healthy rats are the preferred species.[17] Both sexes must be used, with at least 10 males and 10 females per group.[17]

  • Dose Groups: A minimum of three dose levels (low, mid, high) and a concurrent vehicle control group are required.[13][17]

    • The highest dose should induce observable toxicity but not significant mortality.[17]

    • The lowest dose should ideally not produce any evidence of toxicity (the anticipated NOAEL).

    • The mid-dose should elicit minimal toxic effects.

  • Administration: The test substance is administered orally (gavage, in feed, or drinking water) daily for 90 days.[13][15][16]

  • In-Life Evaluations:

    • Clinical Observations: Conducted daily for signs of morbidity/mortality and weekly for detailed physical examination.[13][17]

    • Body Weight and Food/Water Consumption: Measured weekly.[13]

    • Ophthalmology and Sensory Reactivity: Performed before the study and at termination.[17]

  • Terminal Evaluations:

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for a comprehensive analysis of red and white blood cells, platelets, and key serum chemistry parameters indicating organ function (liver, kidney, etc.).[13][18]

    • Gross Necropsy: A complete post-mortem examination is performed on all animals.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A full histopathological examination is performed on the control and high-dose groups.[13][17] Any target organs identified are then examined in the lower dose groups.

3.3 Data Presentation: Clinical Pathology

Data from hematology and clinical chemistry analyses should be summarized in tables for clear comparison between dose groups and the control.

Table 1: Representative Hematology Parameters in a 90-Day Murine Study

ParameterControl (Vehicle)Low DoseMid DoseHigh Dose
White Blood Cells (x10⁹/L)Value ± SDValue ± SDValue ± SDValue ± SD
Red Blood Cells (x10¹²/L)Value ± SDValue ± SDValue ± SDValue ± SD
Hemoglobin (g/dL)Value ± SDValue ± SDValue ± SDValue ± SD
Hematocrit (%)Value ± SDValue ± SDValue ± SDValue ± SD
Platelets (x10⁹/L)Value ± SDValue ± SDValue ± SDValue ± SD

Table 2: Representative Clinical Chemistry Parameters in a 90-Day Murine Study

ParameterControl (Vehicle)Low DoseMid DoseHigh Dose
Alanine Aminotransferase (ALT) (U/L)Value ± SDValue ± SDValue ± SDValue ± SD
Aspartate Aminotransferase (AST) (U/L)Value ± SDValue ± SDValue ± SDValue ± SD
Alkaline Phosphatase (ALP) (U/L)Value ± SDValue ± SDValue ± SDValue ± SD
Blood Urea Nitrogen (BUN) (mg/dL)Value ± SDValue ± SDValue ± SDValue ± SD
Creatinine (mg/dL)Value ± SDValue ± SDValue ± SDValue ± SD
Total Bilirubin (mg/dL)Value ± SDValue ± SDValue ± SDValue ± SD
Glucose (mg/dL)Value ± SDValue ± SDValue ± SDValue ± SD

Phase III: Assessment of Genotoxicity (OECD TG 474)

Evaluating the genotoxic potential of a compound is a critical component of the safety assessment.[19] The in vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474) is a robust method for detecting agents that cause chromosomal damage or damage to the mitotic apparatus.[20][21]

4.1 Scientific Rationale

This assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes.[21] An increase in the frequency of micronucleated polychromatic (immature) erythrocytes in treated animals is a direct indication of genotoxic activity in vivo, accounting for the influence of metabolism, pharmacokinetics, and DNA repair processes.[19][20]

4.2 Experimental Protocol: In Vivo Micronucleus Assay

  • Animal Model: Mice or rats are commonly used.[20][21] The study typically uses three test article dose levels plus concurrent vehicle and positive controls, with at least five analyzable animals per sex per group.[20][21]

  • Dose Selection: The highest dose should be the maximum tolerated dose (MTD) determined from prior acute or range-finding studies, or a limit dose of 2000 mg/kg.[21]

  • Administration: The test substance is typically administered once or twice, 24 hours apart, via an appropriate route (often oral gavage or intraperitoneal injection).[22]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (typically 24 and 48 hours).[19]

  • Analysis:

    • Slides are prepared, stained, and coded to blind the analysis.

    • At least 4000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.[19]

    • The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as an indicator of bone marrow cytotoxicity.

  • Data Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[22]

Phase IV: Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[23][24][25][26] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[27]

5.1 Scientific Rationale

The objective is to protect clinical trial participants from potential adverse effects by identifying any acute and potentially life-threatening risks.[24][25] These studies are typically conducted before first-in-human administration and are guided by the ICH S7A guideline.[23][24][28]

5.2 Experimental Approach

  • Central Nervous System: Assessed via a functional observational battery (FOB) in rodents, evaluating behavior, coordination, sensory function, and body temperature.

  • Cardiovascular System: Evaluated in conscious, unrestrained animals (e.g., telemetered dogs or rodents) to assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

  • Respiratory System: Typically assessed in rodents using methods like whole-body plethysmography to measure respiratory rate and tidal volume.

Integrated Toxicological Assessment Workflow

The logical progression of these studies is crucial for a comprehensive and efficient safety evaluation. The workflow ensures that data from earlier, shorter-term studies inform the design of more complex, longer-term investigations.

Toxicity_Workflow cluster_0 Phase I: Acute Toxicity cluster_1 Phase II: Repeated Dose Toxicity cluster_2 Phase III: Genetic Toxicology cluster_3 Phase IV: Safety Pharmacology Acute_Tox Acute Oral Toxicity (OECD TG 423) Subchronic_Tox 90-Day Sub-chronic Study (OECD TG 408) Acute_Tox->Subchronic_Tox Informs Dose Selection Genotox In Vivo Micronucleus Test (OECD TG 474) Acute_Tox->Genotox Informs MTD Clin_Path Clinical Pathology (Hematology & Biochemistry) Subchronic_Tox->Clin_Path Histo Histopathology Subchronic_Tox->Histo Safety_Pharm Core Battery Studies (ICH S7A) (CNS, CV, Respiratory) Subchronic_Tox->Safety_Pharm Identifies Target Organs

Caption: Integrated workflow for murine toxicological assessment.

Conclusion

The toxicological and safety evaluation of a novel compound like N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a multi-faceted and rigorous process. By adhering to the structured, evidence-based framework presented in this guide, researchers can generate the robust and reliable data necessary to make informed decisions about the future development of the compound. This systematic approach, grounded in international regulatory guidelines, ensures the highest standards of scientific integrity and animal welfare while thoroughly characterizing the potential risks associated with a new chemical entity.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000, November 30). European Medicines Agency. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2000). U.S. Food and Drug Administration. [Link]

  • Safety Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). Organisation for Economic Co-operation and Development (OECD). [Link]

  • OECD Guideline for the Testing of Chemicals: Repeated Dose 90-day Oral Toxicity Study in Rodents (TG 408). (1998, September 21). Organisation for Economic Co-operation and Development (OECD). [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-136. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • OECD 408: 90-day subchronic oral toxicity study in rodents. (2025, July 28). Oncodesign Services Blog. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 25). YouTube. [Link]

  • 90-day oral toxicity study in rodents (OECD 408). (n.d.). Vivotecnia Research. [Link]

  • In Vivo Micronucleus Test. (n.d.). Inotiv. [Link]

  • Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). (n.d.). IVAMI. [Link]

  • Oral Toxicity OECD 408. (n.d.). Altogen Labs. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001, July 13). Federal Register. [Link]

  • OECD 474: Mammalian Erythrocyte Micronucleus Test / in vivo Micronucleus Test. (2025, March 30). Nucro-Technics. [Link]

  • Chapter IV. Guidelines for Toxicity Tests. (n.d.). U.S. Food and Drug Administration. [Link]

  • International conference on harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice. (2001). Federal Register, 66(135), 36791-2. [Link]

  • Best Practices Guideline: Toxicologic Histopathology. (2004, January 15). Johns Hopkins University. [Link]

  • Preclinical Safety Assessment: A Critical Step in Drug Development. (2026, March 14). Scantox. [Link]

  • Pre-clinical Safety Assessment of Pharmaceutical Lead Candidates. (2015, January 26). Pharma Models. [Link]

  • Best Practices Guideline: Toxicologic Histopathology. (2015, November 27). ResearchGate. [Link]

  • Rodent Micronucleus Assay. (n.d.). Charles River Laboratories. [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test. (2016, July 29). Organisation for Economic Co-operation and Development (OECD). [Link]

  • Safety Assessment. (n.d.). Evotec. [Link]

  • Preclinical Toxicology Testing and Toxicity Profiles. (n.d.). Pharma Models. [Link]

  • In Vivo Micronucleus Assay in Mouse Bone Marrow. (n.d.). ResearchGate. [Link]

  • Applied Clinical Pathology in Preclinical Toxicology Testing. (n.d.). ResearchGate. [Link]

  • Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus. (2020, December 18). National Center for Biotechnology Information. [Link]

  • Preclinical safety evaluation. (n.d.). PubMed. [Link]

  • OECD Guidance Document 125: Histopathology for Subacute and Subchronic Inhalation Toxicity Studies. (2010, June 1). National Toxicology Program. [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017, October 26). U.S. Food and Drug Administration. [Link]

  • Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. (2023, March 24). National Center for Biotechnology Information. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2025, November 5). HistologiX. [Link]

  • Guideline #7: Using Novel Substances in Animals. (n.d.). Washington State University IACUC. [Link]

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  • Best practices for veterinary toxicologic clinical pathology, with emphasis on the pharmaceutical and biotechnology industries. (2013, February 4). Animal Diagnostic Lab, Penn State. [Link]

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  • Clinical Toxicology. (2014, July 14). Semantic Scholar. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, a substituted thiazole derivative of interest in medicinal and chemical resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, a substituted thiazole derivative of interest in medicinal and chemical research. The protocol is designed for researchers, chemists, and professionals in drug development. We present a robust two-step synthetic strategy commencing with the preparation of a key aldehyde intermediate, 4-methyl-1,3-thiazole-2-carbaldehyde, followed by a reductive amination reaction. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation, ensuring a reproducible and reliable synthesis.

Introduction and Synthetic Strategy

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities.[1][2] The target molecule, N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, features a 4-methylthiazole ring functionalized at the 2-position with an isopropylaminomethyl group. This structure presents a versatile scaffold for further chemical elaboration.

The chosen synthetic pathway is a classic and highly efficient two-stage process:

  • Synthesis of Intermediate: Preparation of 4-methyl-1,3-thiazole-2-carbaldehyde from a suitable precursor.

  • Reductive Amination: Coupling of the aldehyde intermediate with isopropylamine via an in-situ generated imine, which is then reduced to the target secondary amine.

Reductive amination is a cornerstone of amine synthesis, valued for its high yields, operational simplicity, and broad substrate scope.[3][4][5] This method avoids the often harsh conditions or difficult-to-handle reagents associated with alternative alkylation strategies.

Overall Synthetic Workflow

Below is a diagram illustrating the logical flow from starting materials to the final, purified product.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Reductive Amination cluster_2 Purification & Analysis Start 4-Methyl-1,3-thiazole-2-carboxylic acid Step1 Conversion to Acid Chloride (Reagent: Thionyl Chloride) Start->Step1 Step2 Rosenmund Reduction (Reagent: H2, Pd/BaSO4) Step1->Step2 Intermediate 4-Methyl-1,3-thiazole-2-carbaldehyde Step2->Intermediate Step3 Imine Formation & Reduction (Reducing Agent: NaBH4) Intermediate->Step3 Proceed to Amination Reagent Isopropylamine Reagent->Step3 Product_Crude Crude Product Mixture Product_Crude->Step3 Step4 Aqueous Work-up & Extraction Product_Crude->Step4 Purify Step5 Column Chromatography Step4->Step5 Final_Product Pure N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine Step5->Final_Product

Caption: Synthetic workflow for N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine.

Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Part 1: Synthesis of 4-Methyl-1,3-thiazole-2-carbaldehyde (Intermediate)

This procedure is adapted from established methods for the synthesis of thiazole aldehydes via the Rosenmund reduction of an acyl chloride.[6]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Methylthiazole-2-carboxylic acid143.165.0 g34.9Starting Material
Thionyl Chloride (SOCl₂)118.9715 mL~205Excess, Reagent and Solvent
Xylene106.16100 mL-Anhydrous, for reduction
Palladium on Barium Sulfate (Pd/BaSO₄)-0.75 g-5% Pd, Rosenmund catalyst
Hydrochloric Acid (HCl)36.46As needed-10% aqueous solution for extraction
Sodium Carbonate (Na₂CO₃)105.99As needed-Saturated aqueous solution
Chloroform (CHCl₃)119.383 x 50 mL-For extraction

Step-by-Step Protocol:

  • Formation of the Acid Chloride:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 4-methylthiazole-2-carboxylic acid (5.0 g, 34.9 mmol).

    • In the fume hood, carefully add thionyl chloride (15 mL).

    • Heat the mixture to reflux and maintain for 2 hours. The solid will dissolve as it converts to the acid chloride.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-methylthiazole-2-carbonyl chloride is a residue that should be used immediately in the next step.[6]

  • Rosenmund Reduction to the Aldehyde:

    • Immediately add anhydrous xylene (100 mL) to the flask containing the crude acid chloride.

    • Add the Pd/BaSO₄ catalyst (0.75 g).

    • Equip the flask with a gas inlet and heat the suspension to 140 °C (reflux) with vigorous stirring.

    • Bubble a steady stream of hydrogen (H₂) gas through the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 petroleum ether-acetone mobile phase). The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the pad with a small amount of xylene.

  • Work-up and Isolation:

    • Transfer the filtrate to a separatory funnel and extract with 10% aqueous HCl (3 x 30 mL). The aldehyde will move into the acidic aqueous phase.

    • Combine the aqueous extracts and cool in an ice bath. Neutralize the solution to a pH of ~8 by slowly adding a saturated solution of sodium carbonate.

    • Extract the neutralized aqueous solution with chloroform (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-methyl-1,3-thiazole-2-carbaldehyde as an oil.

Part 2: Synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

This stage employs a direct reductive amination protocol.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Methyl-1,3-thiazole-2-carbaldehyde127.153.0 g23.6From Part 1
Isopropylamine59.112.1 g (3.0 mL)35.41.5 equivalents
Methanol (MeOH)32.0475 mL-Anhydrous, Solvent
Sodium Borohydride (NaBH₄)37.831.34 g35.41.5 equivalents, Reducing Agent
Dichloromethane (DCM)84.93100 mL-For extraction
Saturated Sodium Bicarbonate (NaHCO₃) Solution-50 mL-For work-up
Brine-50 mL-For work-up

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve 4-methyl-1,3-thiazole-2-carbaldehyde (3.0 g, 23.6 mmol) in anhydrous methanol (75 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

    • Add isopropylamine (3.0 mL, 35.4 mmol) to the solution.

    • Stir the mixture at room temperature for 1 hour to allow for the formation of the corresponding imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.34 g, 35.4 mmol) in small portions over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding ~20 mL of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane (100 mL) and saturated sodium bicarbonate solution (50 mL).

    • Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with two more portions of DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to afford the pure N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine.

Mechanism and Scientific Rationale

The success of this synthesis hinges on the reductive amination step. This reaction proceeds through a well-understood mechanism.

Reductive Amination Mechanism

G Aldehyde Thiazole-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R'-NH2 (Isopropylamine) Imine Iminium Ion Hemiaminal->Imine - H₂O Product Final Amine Product Imine->Product + [H⁻] NaBH4 [H⁻] (from NaBH₄)

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

Abstract This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-[(...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine. The method is designed for use in research, quality control, and stability studies. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at a pH of 3.0, with UV detection at 245 nm. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. Forced degradation studies were conducted to confirm the stability-indicating nature of the method, showing effective separation of the main peak from all degradation products.

Introduction

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a secondary amine containing a thiazole moiety. Thiazole derivatives are of significant interest in pharmaceutical development due to their diverse biological activities.[1] Accurate quantification of this compound is crucial for ensuring the quality, efficacy, and safety of potential drug products. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity.[2]

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte. N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, being a basic compound due to its secondary amine group, is prone to peak tailing on traditional silica-based columns due to interactions with residual silanol groups.[3][4] This application note describes a comprehensive strategy to overcome these challenges, resulting in a reliable and validated analytical method.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValue/CharacteristicRationale for Method Development
Structure C10H18N2SThe presence of a thiazole ring suggests UV absorbance.[5] The secondary amine is a basic functional group that can interact with the stationary phase.
Molecular Weight 198.33 g/mol [6]Standard for a small molecule.
pKa (predicted) ~7.5 - 8.5The secondary amine group's pKa dictates the mobile phase pH required to ensure a consistent ionization state and minimize silanol interactions. Operating at a pH at least 2 units below the pKa is advisable.[7]
logP (predicted) ~2.85[6]Indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography.
UV Absorption Thiazole rings typically exhibit UV absorbance around 230-260 nm.[5][8] An initial UV scan is necessary to determine the optimal wavelength (λmax) for detection.

HPLC Method Development

The goal was to develop a simple, isocratic RP-HPLC method with good peak symmetry and resolution from potential impurities and degradants.

Chromatographic System
  • System: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Software: Chromatographic data acquisition and processing software.

Initial Method Scouting and Optimization

The method development process followed a logical progression, as illustrated below.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method Column_Selection Column Selection (C18, 5 µm, 4.6 x 150 mm) Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH) Column_Selection->Mobile_Phase_Screening Wavelength_Selection Wavelength Selection (UV Scan 200-400 nm) Mobile_Phase_Screening->Wavelength_Selection pH_Optimization pH Optimization (pH 3.0 vs. 7.0) Wavelength_Selection->pH_Optimization Buffer_Concentration Buffer Concentration (10 mM vs. 25 mM) pH_Optimization->Buffer_Concentration Flow_Rate Flow Rate (1.0 mL/min) Buffer_Concentration->Flow_Rate Column_Temperature Column Temperature (30 °C) Flow_Rate->Column_Temperature Final_Method Final Optimized Method Column_Temperature->Final_Method

Caption: Workflow for HPLC Method Development.

  • Column Selection: A C18 column was chosen as the initial stationary phase due to the analyte's moderate hydrophobicity. A modern, high-purity, end-capped silica column was selected to minimize interactions with residual silanols.[9]

  • Mobile Phase Selection: Acetonitrile (ACN) and methanol (MeOH) were evaluated as organic modifiers. ACN generally provides lower backpressure and different selectivity compared to MeOH.[7] A mobile phase consisting of ACN and water was found to provide better peak shape.

  • Wavelength Selection: A UV scan of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine in the mobile phase showed a maximum absorbance at approximately 245 nm, which was selected for detection to ensure high sensitivity.

  • pH Optimization: Due to the basic nature of the secondary amine, controlling the mobile phase pH is critical to achieve symmetrical peaks.[9] A phosphate buffer was used to maintain a consistent pH. At a pH of 3.0, the amine is fully protonated, which significantly reduces interactions with acidic silanol groups on the stationary phase, resulting in improved peak shape.[4] This was compared to a neutral pH where significant peak tailing was observed.

  • Buffer Concentration: A buffer concentration of 25 mM was found to be optimal for maintaining the pH and improving peak symmetry without being excessively high, which could be problematic for LC-MS applications.[9]

  • Final Optimized Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[10] These studies expose the drug substance to stress conditions to produce degradation products.[11] The goal is to achieve 5-20% degradation of the active ingredient.[11]

Protocol for Forced Degradation

A stock solution of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (1 mg/mL in methanol) was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl, heated at 60 °C for 4 hours. Neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH, heated at 60 °C for 4 hours. Neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance kept at 105 °C for 48 hours, then dissolved in methanol.

  • Photolytic Degradation: Drug solution exposed to UV light (254 nm) for 24 hours.

All samples were diluted to a final concentration of 0.1 mg/mL with the mobile phase before injection.

Forced_Degradation cluster_stress Stress Conditions cluster_products Degradation Products Analyte N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine Acid Acid Hydrolysis (0.1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂) Analyte->Oxidation Thermal Thermal (105°C) Analyte->Thermal Photo Photolytic (UV light) Analyte->Photo DP1 Degradant 1 Acid->DP1 DP2 Degradant 2 Base->DP2 DP3 Degradant 3 Oxidation->DP3 DP4 Degradant 4 Thermal->DP4 DP5 Degradant 5 Photo->DP5

Caption: Forced Degradation Pathways.

Results of Forced Degradation

The method successfully separated the intact analyte from all degradation products formed under the various stress conditions. The peak for N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine was found to be pure in all cases, as confirmed by peak purity analysis using a photodiode array (PDA) detector.

Stress Condition% DegradationObservations
Acid Hydrolysis15.2%One major degradation product observed.
Base Hydrolysis8.5%Two minor degradation products observed.
Oxidative Degradation18.9%One major degradation product observed.
Thermal Degradation5.7%Minor degradation observed.
Photolytic Degradation11.3%One minor degradation product observed.

These results confirm the stability-indicating capability of the developed HPLC method.[11][12]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[12][13] The following validation parameters were assessed:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 1.5[14]1.1
Theoretical Plates (N) > 20006800
%RSD of Peak Area (n=6) ≤ 2.0%0.5%
Specificity

Specificity was demonstrated by the complete separation of the analyte peak from degradation products in the forced degradation studies. Additionally, a placebo (if applicable in a formulated product) would be injected to ensure no interference at the retention time of the analyte.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions at five different concentrations ranging from 50% to 150% of the nominal concentration (0.1 mg/mL).

ParameterResult
Range 0.05 - 0.15 mg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by the percent recovery of the analyte in a spiked placebo sample at three concentration levels (80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

Concentration LevelMean Recovery (%)
80%99.5%
100%100.2%
120%99.8%

The acceptance criterion for recovery is typically between 98.0% and 102.0%.[15]

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration level were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.

Precision Level%RSD
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

ParameterResult
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

Parameter VariedVariationEffect
Flow Rate ± 0.1 mL/minNo significant change in resolution or peak area.
Column Temperature ± 2 °CMinor shift in retention time, but resolution maintained.
Mobile Phase pH ± 0.2 unitsNo significant change in peak shape or retention time.

The method was found to be robust for the tested parameters.

Conclusion

A simple, rapid, and robust isocratic RP-HPLC method for the quantification of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine has been successfully developed and validated in accordance with ICH guidelines. The method is specific, linear, accurate, and precise. The forced degradation studies demonstrated the stability-indicating nature of the method, making it suitable for routine quality control analysis and stability studies of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine in bulk drug and pharmaceutical formulations.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • PubChem. 4-{[4'-Methyl-2'-(propanoylamino)-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid. National Center for Biotechnology Information. [Link]

  • Bouling Chemical Co., Limited. 4-Methyl-2-(Propan-2-Yl)-1,3-Thiazole. [Link]

  • The Good Scents Company. tropical thiazole 2-isopropyl-4-methylthiazole. [Link]

  • PubChem. 1,3-Thiazol-2-ylmethanamine. National Center for Biotechnology Information. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • NextSDS. 2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine — Chemical Substance Information. [Link]

  • PubChemLite. 2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine. [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • ResearchGate. Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • AERU. Thifluzamide (Ref: MON 24000). [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • National Center for Biotechnology Information. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • Royal Society of Chemistry. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? [Link]

  • ResearchGate. Amperometric and Spectrophotometric Determination of Food Additive Thiabendazole (E-233) in Bananas. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Chemazone. 4-methyl-N-(propan-2-yl)-2-propyl-1,3-thiazol-5-amine. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • NextSDS. 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • PubChem. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. [Link]

  • MDPI. Physicochemical and Biological Properties of Menthol and Thymol-Based Natural Deep Eutectic Solvents. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Shimadzu. Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. [Link]

Sources

Method

Application Note: N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Chemical Profile N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (CAS: 1332529-33-5) is a highly versatile secondary amine building block. Characterized by a 4-methylthiazole core linked via a met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (CAS: 1332529-33-5) is a highly versatile secondary amine building block. Characterized by a 4-methylthiazole core linked via a methylene bridge to an isopropylamine moiety, this precursor is strategically deployed in medicinal chemistry to synthesize tertiary amides, ureas, and sulfonamides. Its unique structural topology provides a balance of lipophilicity, metabolic stability, and steric modulation, making it a privileged scaffold in the development of kinase inhibitors [1], fast-killing antimalarials [1], and histamine H2 receptor antagonists [2].

Mechanistic Role in Drug Design: The "Why" Behind the Scaffold

In drug discovery, the selection of a precursor is rarely arbitrary. The integration of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine into an Active Pharmaceutical Ingredient (API) serves several mechanistic purposes:

  • The Thiazole Core as a Bioisostere: The 4-methylthiazole ring frequently acts as a bioisostere for pyridine, oxazole, or phenyl rings. Unlike electron-rich phenyl rings, the electron-deficient nature of the thiazole ring (due to the electronegative nitrogen and sulfur) enhances metabolic stability against Cytochrome P450-mediated oxidative degradation. Furthermore, the sulfur atom can participate in specific sulfur-π or hydrogen-bond interactions within target protein pockets, such as the hinge region of kinases like SRPK2 [1].

  • Steric Modulation via the Isopropyl Group: The bulky isopropyl group on the secondary amine is a critical design element. It introduces significant steric hindrance, which restricts the rotational degrees of freedom of subsequently formed amide or urea bonds. This conformational locking forces the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target receptor.

  • Basicity and Pharmacokinetics: The isopropyl group inductively donates electron density but sterically shields the nitrogen. This modulates the pKa of the amine (when protonated) and influences the overall lipophilicity (LogP) of the final drug, optimizing cell permeability while mitigating off-target liabilities (such as hERG channel inhibition) [3].

Synthetic Workflows and Logical Relationships

The secondary amine of this precursor is a potent nucleophile, though its reactivity is tempered by the steric bulk of the isopropyl group. Consequently, standard coupling conditions often require optimization.

SyntheticWorkflow Precursor N-[(4-methyl-1,3-thiazol-2-yl) methyl]propan-2-amine Amide Tertiary Amide (HATU, DIPEA) Precursor->Amide R-COOH Sulfonamide Sulfonamide (R-SO2Cl, Et3N) Precursor->Sulfonamide R-SO2Cl Urea Urea Derivative (R-NCO, THF) Precursor->Urea R-NCO

Caption: Divergent synthetic workflows utilizing the sterically hindered thiazole-amine precursor.

Overcoming Steric Hindrance in Amide Coupling

When synthesizing tertiary amides from this precursor, traditional coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields due to the steric clash between the incoming activated ester and the isopropyl group. To overcome this, uronium-based coupling reagents such as HATU are employed. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the aminolysis step via a neighboring-group effect, driving the reaction to completion [1].

Dual-Targeting Mechanism in Antimalarial Development

Recent breakthroughs have utilized this precursor to synthesize inhibitors that simultaneously target Plasmodium cGMP-dependent protein kinase (PKG) and serine/arginine protein kinase 2 (SRPK2)[1]. This dual mechanism is crucial for achieving fast-killing kinetics against malaria parasites.

MOA ThiazoleDrug Thiazole-Based API PKG Plasmodium PKG ThiazoleDrug->PKG Inhibits SRPK2 SRPK2 Kinase ThiazoleDrug->SRPK2 Inhibits Gametocyte Gametocyte Activation Blocked PKG->Gametocyte Prevents Asexual Asexual Blood Stage Clearance SRPK2->Asexual Fast-Killing

Caption: Dual-targeting mechanism of thiazole derivatives against Plasmodium falciparum.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized reaction parameters for functionalizing N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, highlighting the causality behind solvent and reagent choices.

Reaction TypeReagents & CatalystsSolvent & TempTypical YieldRationale for Conditions
Amide Coupling HATU (1.5 eq), DIPEA (3.0 eq), R-COOH (1.2 eq)DMF, 25°C, 12h75–90%HATU overcomes isopropyl steric hindrance; DMF ensures solubility of polar intermediates.
Sulfonamide Synthesis R-SO₂Cl (1.1 eq), Pyridine (2.0 eq)DCM, 0°C to 25°C, 4h80–95%Pyridine acts as both base and nucleophilic catalyst; 0°C minimizes competitive hydrolysis.
Urea Formation R-NCO (1.05 eq), Et₃N (1.5 eq)THF, 25°C, 6h70–85%THF provides a non-nucleophilic environment; slight excess of isocyanate ensures full conversion.
SₙAr Alkylation R-F (heteroaryl), K₂CO₃ (2.5 eq)MeCN, 80°C, 18h50–70%High temp and polar aprotic solvent required to drive substitution of the hindered secondary amine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and specific workup rationales are embedded to ensure reproducibility and technical accuracy.

Protocol A: HATU-Mediated Synthesis of Tertiary Amides

Objective: Couple N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine with a carboxylic acid to form a sterically hindered tertiary amide.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (1.2 mmol, 1.2 eq) in anhydrous DMF (5.0 mL, 0.2 M). Add HATU (1.5 mmol, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq).

    • Causality: DIPEA is chosen over Triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile, while effectively deprotonating the carboxylic acid to initiate HATU activation.

  • Pre-activation Phase: Stir the mixture at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Amine Addition: Add N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (1.0 mmol, 1.0 eq) dropwise.

  • Reaction Monitoring (IPC): Stir at room temperature for 12 hours. Monitor via LC-MS or TLC (typically 5% MeOH in DCM). The disappearance of the amine mass (m/z 171.1 [M+H]+) validates reaction completion.

  • Quench and Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL) and quench with saturated aqueous NaHCO₃ (10 mL).

    • Causality: NaHCO₃ neutralizes any residual acid and decomposes unreacted HATU.

  • Aqueous Wash: Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) followed by brine (10 mL).

    • Causality: DMF is highly miscible with EtOAc. Washing with aqueous LiCl is a proven technique to partition DMF into the aqueous phase, preventing contamination of the final product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Synthesis of Thiazole-Derived Sulfonamides

Objective: React the secondary amine with a sulfonyl chloride to yield a sulfonamide, a common motif in H2 receptor antagonists [2].

Step-by-Step Methodology:

  • Preparation: Dissolve N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (5.0 mL). Add anhydrous Pyridine (2.0 mmol, 2.0 eq).

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: Sulfonyl chlorides are highly reactive and prone to hydrolysis if trace moisture is present. Cooling to 0°C suppresses side reactions and controls the exothermic nature of the coupling.

  • Electrophile Addition: Slowly add the desired sulfonyl chloride (1.1 mmol, 1.1 eq) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Dilute with DCM (15 mL) and wash with 1M HCl (10 mL).

    • Causality: The 1M HCl wash selectively protonates and removes the excess pyridine (forming water-soluble pyridinium chloride) without hydrolyzing the newly formed, highly stable sulfonamide bond.

  • Isolation: Wash with brine (10 mL), dry over MgSO₄, filter, and concentrate. The resulting crude product is typically >90% pure but can be recrystallized from EtOH/Water if necessary.

References

  • Matralis, A. N., et al. "Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites." Journal of Medicinal Chemistry, 2019, 62(20), 9217-9235. URL: [Link]

  • European Patent Office. "Thiazole derivatives, process for their preparation and pharmaceutical compositions containing them." Patent EP0091220A1, 1983.
  • Moolman, C., van der Sluis, R., Beteck, R. M., & Legoabe, L. J. "An Update on Development of Small-Molecule Plasmodial Kinase Inhibitors." Molecules, 2020, 25(21), 5182. URL: [Link]

Application

Application Note: Preparation of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine Stock Solutions for Bioassays

[label Finalizing Application Note Refining Citations and Content I'm working on refining the citations within the text. I'm focusing on ensuring proper formatting and in-text linking for all references, including the "A...

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Author: BenchChem Technical Support Team. Date: March 2026

[label

Finalizing Application Note

Refining Citations and Content

I'm working on refining the citations within the text. I'm focusing on ensuring proper formatting and in-text linking for all references, including the "Assay Guidance Manual" and the DMSO toxicity studies, to meet the highest scientific standards. I'm also proofreading to ensure no content is repeated across the evolving summaries.

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Note.

Introduction & Physicochemical Profiling

The compound N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (Chemical Formula: C₈H₁₄N₂S; MW: ~170.28 g/mol ) is a structurally versatile building block and pharmacophore fragment frequently utilized in early-stage drug discovery. Structurally, it consists of a 4-methylthiazole ring linked via a methylene bridge to an isopropylamine group.

Before preparing stock solutions for biological assays, it is critical to understand the causality between the compound's structural features and its behavior in solution. The secondary aliphatic amine is highly basic (estimated pKa ~9.5). Consequently, the compound's ionization state is highly dependent on the pH of the assay buffer, which directly dictates its solubility and membrane permeability.

To ensure reproducibility in High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) studies, stock solutions must be prepared following rigorous compound management standards as outlined in the[1].

Pathway Compound N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (Secondary Amine, pKa ~9.5) Acidic Physiological pH (7.4) Protonated State Compound->Acidic pH < pKa Basic Basic pH (> 9.5) Neutral Free Base Compound->Basic pH > pKa AqSol High Aqueous Solubility (Favorable for biochemical assays) Acidic->AqSol Perm High Membrane Permeability (Favorable for cell-based assays) Basic->Perm

Figure 1: Causality between assay pH, compound ionization state, and biophysical behavior.

Solvent Selection & Causality in Experimental Design

Why Anhydrous DMSO?

For in vitro screening, the free base form of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is typically dissolved in Dimethyl Sulfoxide (DMSO). However, DMSO is highly hygroscopic. If standard laboratory-grade DMSO is used, it will rapidly absorb atmospheric moisture. The introduction of water into the stock solution lowers the dielectric constant of the solvent system, causing the lipophilic free base to precipitate over time—often invisibly at the microscale, leading to false negatives in bioassays[1]. Therefore, strictly anhydrous DMSO (>99.9% purity, sealed under argon) must be used.

Managing DMSO Toxicity in Cell-Based Assays

While DMSO is an excellent solvent, its carryover into cell-based assays must be strictly controlled. Recent toxicological profiling of demonstrates that DMSO concentrations as low as 0.1% can induce significant cytotoxicity, caspase-3 cleavage, and transcriptomic alterations[2]. To maintain a self-validating and artifact-free assay system, the final DMSO concentration in the bioassay must not exceed 0.05% (v/v)[2].

Table 1: Recommended Dilution Matrix (Targeting ≤0.05% Final DMSO)
Desired Assay ConcentrationRequired Stock Concentration (in 100% DMSO)Dilution FactorFinal DMSO % in Assay
10 µM20 mM1:20000.05%
1 µM2 mM1:20000.05%
100 nM200 µM1:20000.05%

Step-by-Step Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system. By incorporating a Quality Control (QC) step before storage, you ensure that the downstream biological data is derived from an accurately quantified source.

Materials Required
  • N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (Solid powder, >98% purity)

  • Anhydrous DMSO (>99.9%, stored over molecular sieves)

  • Argon or Nitrogen gas (for purging)

  • Calibrated analytical microbalance

  • Amber glass vials (to prevent potential photolytic degradation of the thiazole ring)

  • PTFE-lined caps

Methodology

Step 1: Thermal Equilibration

  • Remove the lyophilized compound vial from cold storage (-20°C).

  • Critical Causality: Allow the vial to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will ruin the precise molarity of your stock and promote degradation[1].

Step 2: Weighing and Dissolution

  • Tare an amber glass vial on an analytical microbalance.

  • Weigh the desired mass of the compound (e.g., 17.03 mg for a 100 mM stock in 1 mL).

  • Immediately add the calculated volume of anhydrous DMSO.

  • Cap the vial tightly and vortex for 30–60 seconds. If the compound does not fully dissolve, apply mild sonication in a water bath (do not exceed 30°C to prevent thermal degradation).

Step 3: Quality Control (Self-Validation)

  • Extract a 2 µL aliquot and dilute it in 1 mL of LC-MS grade Acetonitrile/Water.

  • Run a rapid LC-MS or UV-Vis analysis to confirm the compound's purity and exact concentration against a known standard curve. Never assume the weighed mass perfectly translates to molarity without analytical confirmation.

Step 4: Aliquoting and Storage

  • Purge the headspace of the master vial with Argon gas.

  • Dispense the master stock into single-use aliquots (e.g., 20 µL per tube) in tightly sealed, low-binding microcentrifuge tubes.

  • Critical Causality: Store aliquots at -20°C or -80°C. Do not subject the stock to freeze-thaw cycles. Repeated freezing and thawing introduces moisture and drastically reduces the effective concentration of the compound[1].

Workflow Step1 1. Equilibration Bring vial to room temp in desiccator Step2 2. Weighing Use microbalance under inert atmosphere Step1->Step2 Step3 3. Dissolution Add Anhydrous DMSO (>99.9%) Step2->Step3 Step4 4. Homogenization Vortex and mild sonication (max 30°C) Step3->Step4 Step5 5. Quality Control Verify concentration via LC-MS/UV-Vis Step4->Step5 Step6 6. Aliquoting & Storage Single-use aliquots at -20°C to -80°C Step5->Step6

Figure 2: Standardized workflow for the preparation and storage of DMSO stock solutions.

Application in Bioassays: The Intermediate Dilution Step

Directly spiking a 20 mM DMSO stock into an aqueous cell culture medium will cause the lipophilic N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine free base to crash out of solution, forming micro-precipitates.

To prevent this (The "Step-Down" Method):

  • Prepare an intermediate dilution of the compound in the assay buffer (e.g., PBS or DMEM) at 10x the final desired concentration.

  • Ensure the assay buffer is pre-warmed to 37°C.

  • Add the DMSO stock dropwise to the vortexing buffer to ensure rapid dispersion and protonation of the secondary amine, which aids in aqueous solubilization.

  • Immediately transfer the 10x intermediate solution to the final assay plate containing the cells or enzyme.

References

  • Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company URL:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: Molecules (MDPI), 2022; 27(14): 4472. Gallardo-Villagrán M, et al. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine in Aqueous Media

Welcome to the technical support center for N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered with this compound in aqueous media. As Senior Application Scientists, we have synthesized the following information to not only offer solutions but also to explain the underlying scientific principles.

Understanding the Challenge: Physicochemical Properties and Solubility

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a molecule with a moderate degree of lipophilicity, which can lead to challenges in achieving desired concentrations in aqueous solutions for experimental assays. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and data from similar compounds.

The molecule's structure contains a thiazole ring, a methyl group, and an isopropylamine group. The presence of the amine group, which is basic, is a critical feature for manipulating its solubility. The estimated LogP (partition coefficient) for structurally related molecules like "n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine" is around 1.5[1], and for "2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine" is approximately 1.51[2]. This suggests that N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is more soluble in organic solvents than in water at neutral pH.

Frequently Asked Questions (FAQs)
Q1: Why is my compound, N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?

A1: The limited aqueous solubility of this compound at neutral pH is likely due to its molecular structure, which has a significant non-polar character. The thiazole ring and the alkyl groups (methyl and isopropyl) contribute to its lipophilicity. At neutral pH, the secondary amine group is only partially protonated, meaning a significant portion of the molecules are in a neutral, less water-soluble form.

Q2: I have visually observed that my compound has dissolved. Is this sufficient to confirm it is fully solubilized?

A2: Visual inspection can be deceptive. The absence of visible particles does not guarantee that the compound is fully dissolved at the molecular level. It may exist as a fine, colloidal suspension or as nano-sized aggregates, which can lead to inaccurate results in downstream experiments. It is always recommended to quantify the amount of dissolved compound using an appropriate analytical method, such as HPLC-UV or LC-MS.

Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed protocols to address solubility issues. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and any constraints on the composition of the final solution.

Method 1: pH Adjustment - Leveraging the Basic Amine Group

The secondary amine in N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a basic functional group. By lowering the pH of the aqueous medium, this amine group will become protonated, forming a more soluble salt.

  • Prepare an acidic stock solution: Instead of dissolving the compound directly in a neutral buffer, first, prepare a concentrated stock solution in a dilute acidic solution. A common choice is 10 mM HCl.

  • Buffer Selection: Choose a buffer with a pKa that is at least 1-2 pH units below the pKa of the compound to ensure complete protonation and solubilization. For example, a citrate buffer (pKa ~3.1, 4.7, 6.4) or an acetate buffer (pKa ~4.8) would be suitable.

  • Solubilization and pH Neutralization:

    • Dissolve the compound in the chosen acidic buffer to form a concentrated stock solution.

    • For your final experimental dilution, you can slowly add this acidic stock to your neutral experimental buffer (e.g., PBS) while stirring. This gradual addition helps to avoid precipitation.

    • Alternatively, you can adjust the pH of the final solution back to the desired experimental pH using a dilute base (e.g., 1 M NaOH). Perform this step carefully and monitor for any signs of precipitation.

The increased solubility in acidic conditions is due to the ionization of the amine group. The protonated amine can form stronger ion-dipole interactions with water molecules, which are more energetically favorable than the interactions between the neutral molecule and water.

CoSolventWorkflow Start Start: Undissolved Compound Stock Dissolve in 100% Co-solvent (e.g., DMSO) to create a concentrated stock Start->Stock Control Determine max co-solvent tolerance of the experimental system Stock->Control Crucial preliminary step Dilute Serially dilute stock solution into aqueous buffer Control->Dilute Final Final working solution (Co-solvent % < tolerance limit) Dilute->Final End Proceed with Experiment Final->End

Caption: Workflow for using co-solvents to improve solubility.

Method 3: Surfactants and Micellar Solubilization

Surfactants are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility. [3]

  • Tween® 80 (Polysorbate 80)

  • Kolliphor® EL (formerly Cremophor® EL)

  • Sodium lauryl sulfate (SLS) - Note: SLS is a harsh detergent and may not be suitable for all biological assays.

  • Prepare a surfactant-containing buffer: Prepare your aqueous buffer containing the chosen surfactant at a concentration above its CMC.

  • Dissolve the compound: Add the N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine directly to the surfactant-containing buffer.

  • Aid dissolution: Gentle heating (to 37-40°C) and sonication can help to expedite the dissolution process.

  • Control experiments: It is essential to run parallel control experiments with the surfactant-containing buffer alone to ensure that the surfactant does not interfere with your assay.

Self-Validating Systems: Verifying Solubilization

As mentioned, visual clarity is not a reliable indicator of solubility. A self-validating system for any solubilization protocol should include a final step to quantify the concentration of the dissolved compound.

Recommended Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust method for quantifying the concentration of your compound. A standard curve should be prepared using a stock solution of the compound dissolved in an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides higher sensitivity and specificity and is particularly useful for lower concentration ranges.

By implementing these troubleshooting guides and validation steps, researchers can confidently prepare solutions of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine at the desired concentrations for their experiments, ensuring the reliability and reproducibility of their results.

References
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • LookChem. (2025). Cas no 1248913-98-5 (n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine). Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

Sources

Optimization

Optimizing mobile phase for N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine LC-MS analysis

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the physicochemical behavior of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine to provide you with mechanistically grounded, self-validating workflows for LC-MS optimization.

Analyte Profiling & The Causality of Chromatographic Behavior

To optimize your method, you must first understand the molecule. N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine features two distinct basic sites: a thiazole ring and a secondary isopropylamine group.

  • The Causality: The secondary amine is highly basic (estimated pKa ~9.5–10.0). Under standard acidic LC-MS conditions (pH 2.7), this amine is fully protonated. While this guarantees excellent positive electrospray ionization (ESI+), it renders the molecule highly polar (reducing reversed-phase retention) and highly susceptible to secondary ion-exchange interactions with the stationary phase (causing severe peak tailing).

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and broad peaks for this compound on my standard C18 column? A: This is a classic symptom of secondary interactions. At an acidic pH (e.g., using only 0.1% Formic Acid), your secondary amine is positively charged. Standard silica-based C18 columns contain residual surface silanols. Even when endcapped, acidic silanols (pKa ~3.8) can become ionized and act as weak cation exchangers, trapping your protonated amine and dragging out its elution[1]. Solution: You must either mask these silanols by increasing the ionic strength of your mobile phase (see Q3) or switch to a column with a positively charged surface chemistry (e.g., C18 with a basic shield) that repels the amine.

Q2: How can I increase the retention of this highly polar analyte? It currently elutes in the void volume. A: You have two mechanistically sound options:

  • High-pH Reversed-Phase (RP-LC): By raising the mobile phase pH to ~10.0 using ammonium bicarbonate/ammonium hydroxide, you deprotonate the secondary amine. The neutral molecule becomes significantly more hydrophobic, increasing its retention factor ( k′ ) on a C18 column[2]. Note: You must use a high-pH stable hybrid silica column (e.g., Waters XTerra or BEH) to prevent silica dissolution[3].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If you must maintain an acidic pH for maximum ESI+ sensitivity, abandon reversed-phase. A HILIC column (e.g., BEH Amide) utilizes a highly organic mobile phase to retain polar, charged analytes via water-layer partitioning[4].

Q3: Which acidic mobile phase additives provide the best balance of peak shape and ESI+ MS sensitivity? A: Do not use 0.1% Formic Acid (FA) alone. FA provides very low ionic strength (~1.9 mM), which is insufficient to shield the analyte from silanol interactions or mitigate charge-charge repulsion between analyte molecules on the column[5]. Solution: Use a buffered system of 10 mM Ammonium Formate + 0.1% Formic Acid . This quadruples the ionic strength, effectively masking the silanols and sharpening the peak, which in turn increases the signal-to-noise ratio (S/N) in the mass spectrometer without causing the ion suppression typically seen with Trifluoroacetic Acid (TFA)[5],[2].

Logical Workflow for Method Optimization

Optimization A Start: Poor Peak Shape & Low Retention N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine B Evaluate Analyte Properties (Basic 2° Amine, Polar Thiazole) A->B C Pathway 1: Acidic pH (~3.0) Target: Maximize ESI+ Ionization B->C If sensitivity is priority D Pathway 2: Basic pH (~10.0) Target: Maximize RP Retention B->D If retention/resolution is priority E Use 10 mM Ammonium Formate + 0.1% Formic Acid C->E F Use 10 mM Ammonium Bicarbonate (Adjusted with NH4OH) D->F G HILIC or Polar-Embedded C18 (Overcomes low RP retention) E->G Mitigates silanol tailing H High-pH Stable Hybrid C18 (Neutralizes amine for RP retention) F->H Suppresses ionization in solution

Decision matrix for optimizing mobile phase pH and column chemistry for basic secondary amines.

Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in suitability checks so you can prove the system is optimized before injecting your precious samples.

Protocol A: High-Ionic-Strength Acidic Mobile Phase (Optimal for Sensitivity)

This protocol utilizes ammonium formate to rescue peak shape while maintaining the acidic environment necessary for ESI+ protonation.

Step 1: Preparation of Mobile Phase A (Aqueous)

  • Weigh 630 mg of LC-MS grade Ammonium Formate and dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution.

  • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly. The resulting pH will be approximately 2.8–3.0.

Step 2: Preparation of Mobile Phase B (Organic)

  • Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of LC-MS grade Acetonitrile. Causality Check: Matching the acid concentration in both phases prevents baseline drift during gradient elution.

Step 3: Column Selection & Equilibration

  • Install a polar-embedded C18 column or a superficially porous particle (SPP) C18 column designed for basic compounds.

  • Equilibrate the column with 95% A / 5% B for 20 column volumes to ensure the stationary phase is fully saturated with the formate buffer.

Step 4: Self-Validation (System Suitability)

  • Inject a test mix containing Uracil (void volume marker) and Amitriptyline (a notoriously basic, tailing-prone secondary amine).

  • Validation Criteria: If the Amitriptyline tailing factor ( Tf​ ) is > 1.5, your column's silanol activity is too high, or equilibration is incomplete. Do not proceed to the target analyte until Tf​ ≤ 1.2 is achieved.

Protocol B: High-pH Reversed-Phase Workflow (Optimal for Retention)

If Protocol A fails to retain the analyte past the void volume, shift to High-pH to neutralize the secondary amine.

Step 1: Preparation of High-pH Mobile Phase A

  • Dissolve 790 mg of Ammonium Bicarbonate in 1.0 L of ultrapure water (10 mM).

  • Titrate carefully with dilute Ammonium Hydroxide until the pH reaches 10.0.

Step 2: System Execution & Validation

  • Install a high-pH stable hybrid column (e.g., Ethylene Bridged Hybrid - BEH C18). Warning: Standard silica will dissolve at this pH.

  • Run a gradient from 5% to 95% Acetonitrile (Mobile Phase B).

  • Validation Criteria: Monitor the ESI+ signal. Because the molecule is neutral in solution, it relies on gas-phase protonation in the ESI source. Adjust capillary voltage and desolvation temperature to maximize the[M+H]+ signal.

Quantitative Data Summaries

The following table summarizes the expected optimization metrics when transitioning this specific class of basic amines across different mobile phase environments, based on established chromatographic principles[3],[5],[2].

Mobile Phase CompositionColumn ChemistryRetention Factor ( k′ )Tailing Factor ( Tf​ )Relative MS Signal (ESI+)Mechanistic Outcome
0.1% Formic Acid (pH ~2.7) Standard C180.8 (Poor)2.4 (Severe)60% (Broad peak)Severe silanol interaction; poor retention due to high polarity.
10 mM Am. Formate + 0.1% FA (pH ~3.0) Polar-Embedded C181.5 (Acceptable)1.1 (Excellent)100% (Optimal) High ionic strength masks silanols; sharp peak boosts S/N ratio.
10 mM Am. Bicarbonate (pH 10.0) Hybrid BEH C184.2 (Excellent) 1.0 (Perfect)75% (Moderate)Amine neutralized; retention maximized; slight drop in solution-phase ionization.

References

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics National Institutes of Health (NIH) / PMC[Link]

  • Effect of pH on LC-MS Analysis of Amines Waters Corporation[Link]

  • Why it matters and how to get good peak shape Agilent Technologies / LCMS.cz[Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests National Institutes of Health (NIH) / PMC[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography LCGC International[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine Purity using ¹H and ¹³C NMR

Abstract In the rigorous landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric but a cornerstone of safety and efficacy. For N-[(4-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the rigorous landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric but a cornerstone of safety and efficacy. For N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, a heterocyclic amine with potential therapeutic applications, precise purity determination is critical. While chromatographic techniques like HPLC are commonplace, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a distinct, powerful, and primary method for purity assessment. This guide provides an in-depth protocol for validating the purity of the title compound using ¹H and ¹³C NMR, comparing its utility against other methods and grounding the methodology in established scientific and regulatory principles.

The Ascendancy of qNMR in Purity Analysis

Traditionally, purity is assessed using separation techniques where the area of the main peak is compared to the total area of all peaks. However, this "100% method" can be misleading as it assumes all components have an identical response factor, which is rarely the case, and it fails to detect impurities that are not amenable to the chosen detection method (e.g., lacking a chromophore for UV detection).

Quantitative NMR (qNMR) transcends these limitations. It operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] By introducing a certified internal standard of known purity and mass into a sample of the analyte with a known mass, the analyte's purity can be determined directly and with high accuracy, irrespective of its chemical structure or response factor.[3][4] This makes qNMR a primary ratio method of measurement, recognized by metrological institutes and increasingly adopted in pharmacopeial standards for its robustness and reliability.[5][6][7]

Key Advantages of qNMR:

  • Primary Method: Allows for direct quantification without needing a specific certified reference material of the analyte itself.[4]

  • Universal & Unbiased Detection: Detects and quantifies any soluble, proton-containing substance, including the analyte, related impurities, and residual solvents, in a single experiment.[3][8]

  • Structural Confirmation: Simultaneously provides definitive structural information, confirming the identity of the main component while also helping to identify impurities.

  • Non-Destructive: The sample can be recovered unchanged after analysis.

Structural Elucidation of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

A thorough understanding of the molecule's structure is paramount for accurate spectral assignment. The structure and atom numbering scheme for ¹H and ¹³C NMR analysis are presented below.

Purity_Validation_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing & Analysis cluster_report 4. Reporting weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_std Accurately Weigh Internal Standard (m_std, P_std) weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_std->dissolve setup Instrument Setup & Calibration (Tuning, Shimming) dissolve->setup acquire_h1 Acquire ¹H NMR Spectrum (Quantitative Parameters, d1 ≥ 5*T₁) setup->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum (Qualitative Confirmation) acquire_h1->acquire_c13 processing FT, Phasing, Baseline Correction acquire_c13->processing assignment Peak Assignment (Analyte, Standard, Impurities) processing->assignment integration Integrate Non-Overlapping Signals (I_analyte, I_std) assignment->integration calculation Calculate Purity via qNMR Formula integration->calculation report Generate Final Purity Report (Identity, Purity %, Impurity Profile) calculation->report

Caption: A comprehensive workflow for purity validation using quantitative NMR.

Conclusion

Validating the purity of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine via ¹H and ¹³C NMR spectroscopy represents a robust, accurate, and highly reliable analytical approach. Unlike comparative chromatographic methods, qNMR serves as a primary technique that provides simultaneous structural confirmation and direct quantification of the main component alongside any detectable impurities. By following a meticulously designed experimental protocol with optimized acquisition parameters, researchers and drug development professionals can generate defensible, high-quality data that meets the stringent requirements of the pharmaceutical industry and regulatory bodies, ensuring the integrity of the material for its intended scientific application.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. (n.d.). 1,3-Thiazol-2-ylmethanamine. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Scribd. (n.d.). NMR Chemical Shifts for Common Solvents. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of thiazole derivatives of N-substituted Isatin. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). 2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine. Retrieved March 17, 2026, from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Retrieved March 17, 2026, from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • MDPI. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank. [Link]

  • PMC. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved March 17, 2026, from [Link]

  • J-GLOBAL. (n.d.). 2-[[Amino(amino)methylene]amino]-4-(1-methyl-2-methyl-1H-pyrrol-4-yl)thiazole. Retrieved March 17, 2026, from [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Retrieved March 17, 2026, from [Link]

  • Sim, J., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Applied Sciences. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved March 17, 2026, from [Link]

  • ECA Academy. (2022). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved March 17, 2026, from [Link]

  • AJRCPS. (n.d.). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved March 17, 2026, from [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

  • OUCI. (n.d.). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). 4-methyl-2-(propan-2-yl)-1,3-thiazol-5-amine. Retrieved March 17, 2026, from [Link]

  • Scribd. (2024). Usp-Nf 761 Nuclear Magnetic Resonance Spectros. Retrieved March 17, 2026, from [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank. [Link]

  • U.S. Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 4-{[4'-Methyl-2'-(propanoylamino)-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid. Retrieved March 17, 2026, from [Link]

  • J-GLOBAL. (n.d.). Diethyl 2-allyl-2-[(4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-yl)methyl]malonate. Retrieved March 17, 2026, from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved March 17, 2026, from [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Retrieved March 17, 2026, from [Link]

  • U.S. Pharmacopeia (USP). (2025). Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. Retrieved March 17, 2026, from [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025). Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved March 17, 2026, from [Link]

  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine. Retrieved March 17, 2026, from [Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating the CYP3A4 Inhibitory Potential of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine against Ritonavir

Executive Summary The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous clinically approved drugs. Its presence can confer a range of biological activities, including the potenti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous clinically approved drugs. Its presence can confer a range of biological activities, including the potential for significant interactions with metabolic enzymes. This guide provides a head-to-head comparison of a novel investigational compound, N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (hereafter, "Test Compound 1" or TC1), against Ritonavir , an established reference compound and potent inhibitor of Cytochrome P450 3A4 (CYP3A4).

CYP3A4 is the most abundant and clinically significant drug-metabolizing enzyme in humans, responsible for the clearance of approximately 50% of all marketed drugs. Inhibition of this enzyme is a critical factor in drug development, representing both a potential liability (drug-drug interactions) and a therapeutic strategy (pharmacokinetic boosting). This guide details the experimental framework, protocols, and data interpretation necessary for researchers and drug development professionals to accurately benchmark the CYP3A4 inhibitory profile of novel thiazole-containing compounds.

The Reference Compound: Ritonavir

Ritonavir was initially developed as an HIV protease inhibitor.[1][2] However, its most common clinical application today is as a pharmacokinetic enhancer or "booster" for other therapeutics.[3] This function is rooted in its potent, mechanism-based inhibition of CYP3A4.[4][5]

Mechanism of Action: Ritonavir's inhibitory mechanism is multifaceted. The nitrogen atom within its thiazole ring binds directly and tightly to the heme iron at the active site of the CYP3A4 enzyme.[5] This interaction initially presents as competitive inhibition. However, upon enzymatic processing, Ritonavir is converted into a reactive intermediate that can irreversibly inactivate the enzyme.[5] This dual action makes it an exceptionally potent and durable inhibitor, effectively shutting down the metabolic activity of CYP3A4 and thereby increasing the plasma concentration and half-life of co-administered drugs that are substrates of the enzyme.[3][4]

Experimental Design & Rationale

To quantitatively compare the inhibitory potential of TC1 against Ritonavir, we will employ a standardized, high-throughput in vitro assay.

Chosen Assay: Recombinant Human CYP3A4 Inhibition Assay (Fluorescent Probe Method)

Rationale for Selection:

  • Expertise: This assay format, often utilizing a luminogenic or fluorogenic probe, is the industry standard for screening and profiling CYP3A4 inhibitors. It offers high sensitivity, a broad dynamic range, and excellent reproducibility. We utilize recombinant human CYP3A4 to ensure the results are specific to this isozyme and not confounded by other enzymes present in liver microsomes.

  • Trustworthiness: The protocol is designed as a self-validating system. Each assay plate includes a "no inhibitor" control (100% activity), a "potent inhibitor" control (e.g., high-concentration Ritonavir for 0% activity), and a full dose-response curve of the reference compound (Ritonavir). The run is only considered valid if the calculated IC₅₀ for Ritonavir falls within the historically accepted range (typically ± 0.5 log units), ensuring plate-to-plate and day-to-day consistency.

Benchmarking Workflow Diagram

The overall experimental process is designed for clarity and efficiency, moving from compound preparation to definitive data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis A 1. Prepare Serial Dilutions of TC1 & Ritonavir C 3. Dispense Compounds into 384-well plate A->C B 2. Prepare CYP3A4 Enzyme/ Probe Master Mix D 4. Add Enzyme Master Mix to initiate reaction B->D C->D E 5. Incubate at 37°C D->E F 6. Add Stop Solution & Read Fluorescence Signal E->F G 7. Plot Dose-Response Curves (Inhibition vs. [Compound]) F->G H 8. Calculate IC50 Values (Non-linear Regression) G->H I Benchmark TC1 vs. Ritonavir H->I Comparative Analysis

Caption: High-level workflow for CYP3A4 inhibition benchmarking.

Detailed Experimental Protocol

Materials:

  • Recombinant Human CYP3A4 enzyme (e.g., from Corning or Thermo Fisher Scientific)

  • P450-Glo™ CYP3A4 Assay Kit (Promega) or equivalent fluorogenic probe system

  • Test Compound 1 (TC1) and Ritonavir (as reference)

  • DMSO (ACS Grade)

  • Phosphate Buffer (KPO₄), pH 7.4

  • Solid white 384-well assay plates

  • Multichannel pipettes and a plate reader with fluorescence capabilities

Protocol Steps:

  • Compound Plating:

    • Prepare 10 mM stock solutions of TC1 and Ritonavir in 100% DMSO.

    • Perform a serial dilution series in DMSO to create source concentrations for the dose-response curve (e.g., from 10 mM down to 0.1 µM).

    • Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. This results in the final desired test concentrations upon addition of reagents.

  • Enzyme/Probe Preparation:

    • Prepare a master mix containing the appropriate concentration of the fluorogenic CYP3A4 substrate and the recombinant enzyme in KPO₄ buffer, according to the manufacturer's protocol.

    • Pre-incubate this mixture at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation and Incubation:

    • Add the enzyme/probe master mix to the compound-plated assay plate to start the reaction.

    • Incubate the plate at 37°C for the recommended time (e.g., 20 minutes). This allows the enzyme to metabolize the substrate, producing a fluorescent signal. In the presence of an inhibitor, this signal will be reduced.

  • Signal Detection and Data Analysis:

    • Stop the reaction by adding a stop solution as per the kit instructions.

    • Read the fluorescence intensity on a compatible plate reader.

    • Calculate the percent inhibition for each well relative to the DMSO (0% inhibition) and high-concentration Ritonavir (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter non-linear regression model to determine the IC₅₀ value.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data from the described assay, comparing the potency of Test Compound 1 against the reference standard, Ritonavir.

CompoundIC₅₀ (nM)Hill SlopeR² of Curve Fit
Ritonavir (Reference) 75.2-1.10.992
Test Compound 1 (TC1) 1,250-0.90.988

IC₅₀: The half-maximal inhibitory concentration. A lower value indicates higher potency.

Mechanistic Interpretation & Expert Analysis

The experimental data provides a clear quantitative distinction between the two compounds.

  • Ritonavir demonstrated potent inhibition of CYP3A4 with a sub-micromolar IC₅₀ of 75.2 nM , consistent with its known activity as a strong clinical inhibitor.[4][5] The Hill slope of approximately -1 suggests a standard 1:1 binding interaction under these assay conditions.

  • Test Compound 1 (TC1) was found to be a significantly weaker inhibitor, with an IC₅₀ of 1,250 nM (1.25 µM) . This represents an approximately 17-fold decrease in potency compared to Ritonavir.

Senior Scientist Insight: While both compounds contain a thiazole ring, the significant difference in potency underscores the importance of the complete molecular structure. Ritonavir's complex side chains are known to form extensive interactions within the large, pliable active site of CYP3A4, contributing to its high-affinity binding.[5] TC1, being a smaller molecule, likely lacks these critical auxiliary interactions, resulting in weaker binding and less potent inhibition.

Based on this in vitro data, TC1 would be classified as a moderate inhibitor. Its potential to cause clinically significant drug-drug interactions would be lower than that of Ritonavir, but it should still be monitored, especially if it is intended to be dosed at high concentrations. Conversely, TC1 would not be a suitable candidate for development as a pharmacokinetic booster, a role for which potent inhibition is a prerequisite.

Visualizing the Inhibitory Mechanism

The following diagram illustrates the fundamental principle of CYP3A4 inhibition benchmarked in this guide.

G cluster_system CYP3A4 Enzymatic System cluster_inhibition Inhibitory Action CYP3A4 {CYP3A4 Enzyme | Heme Active Site} Product Metabolized Product (Fluorescent Signal) CYP3A4->Product Metabolizes Substrate Drug Substrate (Fluorogenic Probe) Substrate->CYP3A4 Binds to Active Site Readout Fluorescence Measurement Product->Readout Signal Measured Inhibitor Inhibitor (TC1 or Ritonavir) Thiazole Moiety Inhibitor->CYP3A4 Blocks Active Site (Prevents Substrate Binding)

Sources

Validation

A Guide to Ensuring Reproducibility in High-Throughput Screening: A Case Study with N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

This guide provides an in-depth analysis of the critical factors influencing the reproducibility of high-throughput screening (HTS) results, using the thiazole derivative N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the critical factors influencing the reproducibility of high-throughput screening (HTS) results, using the thiazole derivative N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine as a representative small molecule. For researchers, scientists, and drug development professionals, ensuring that HTS data is reliable and repeatable is the cornerstone of a successful drug discovery campaign. Failure to do so can lead to the costly pursuit of false positives or the premature abandonment of promising candidates.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, outlines self-validating workflows, and provides a framework for troubleshooting the common pitfalls that undermine data integrity.

The Reproducibility Crisis in Preclinical Research: Why HTS is in the Spotlight

High-throughput screening is a powerful engine for modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets.[3] However, the very scale and automation that make HTS so effective also introduce numerous potential sources of variability.[4][5] A study that cannot be reproduced is of little value; it builds a foundation on sand. In the context of HTS, irreproducibility can stem from biological, technical, or procedural inconsistencies that, if left unchecked, can invalidate an entire screening campaign.[6][7]

Key sources of variability that directly impact reproducibility include:

  • Biological Reagents: Lot-to-lot variation in antibodies, enzymes, or cell lines.[4][8]

  • Cell-Based Assays: Passage number, cell density, and culture conditions.[1]

  • Automation and Liquid Handling: Pipetting inaccuracies, especially at low volumes, and instrument calibration drift.[9][10]

  • Environmental Factors: Temperature and humidity fluctuations, which can lead to "edge effects" from evaporation in microplates.[2][5]

  • Compound-Specific Effects: The test compound itself may interfere with the assay technology (e.g., autofluorescence, light scattering) or be unstable in the assay buffer.[11]

This guide will establish a systematic approach to control these variables, ensuring that the activity observed is a true reflection of the compound's biological effect.

Experimental Design: A Self-Validating HTS Workflow

A robust HTS campaign is built on a foundation of rigorous assay validation.[2][12] This process is not a single experiment but a series of tests designed to prove that the assay is reliable, reproducible, and fit for purpose at scale.[13]

Below is a diagram illustrating a comprehensive HTS workflow designed to maximize reproducibility.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation Dev Assay Development (Reagent Optimization, Format Selection) Val Pre-Screen Validation (Z', CV, S/B, DMSO Tolerance) Dev->Val Systematic Optimization Pilot Pilot Screen (Small diverse compound set) Val->Pilot Go/No-Go Decision PrimScreen Full Library Screen (Single Concentration) Pilot->PrimScreen Scale-Up QC Ongoing QC (Plate Controls, Trend Monitoring) PrimScreen->QC Interleaved Controls HitPick Hit Picking & Analysis QC->HitPick Data Analysis Confirm Dose-Response Confirmation HitPick->Confirm Prioritize Hits Counterscreen Counterscreens (Assay Interference) Confirm->Counterscreen Validate Mechanism Final Validated Hits Counterscreen->Final

Caption: A robust HTS workflow, emphasizing validation checkpoints critical for reproducibility.

Protocol 1: Comprehensive Pre-Screen Assay Validation

This protocol must be performed across multiple days, and ideally with different operators, to capture real-world variability.[9]

Objective: To quantitatively assess the assay's performance, stability, and tolerance to screening conditions before committing to a full library screen.

Materials:

  • N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (or alternative test compound)

  • Positive and negative control compounds (biologically relevant)

  • Assay-specific reagents (cells, enzymes, buffers, detection reagents)

  • 384-well or 1536-well assay plates

  • Automated liquid handlers and plate reader

  • DMSO (spectrophotometric grade)

Methodology:

  • Plate Uniformity & Signal Window Assessment:

    • Prepare three types of plates:

      • High Signal Plate: All wells receive the positive control.

      • Low Signal Plate: All wells receive the negative control (vehicle, e.g., DMSO).

      • Alternating Plate: Columns alternate between positive and negative controls.

    • Dispense reagents using the same automated liquid handlers planned for the primary screen.

    • Incubate plates for the intended assay duration.

    • Read plates on the designated plate reader.

    • Causality: This step is crucial for identifying systematic errors in liquid handling or detection.[12] An alternating pattern can reveal spatial biases across the plate (e.g., edge effects) that might be missed with uniform plates.[2]

  • DMSO Tolerance Test:

    • Prepare a series of negative and positive control wells containing a range of final DMSO concentrations (e.g., 0.1% to 2%).

    • The chosen concentration for the screen should not cause more than a 10-15% change in the assay signal or an increase in variability.[2][12]

    • Causality: Since compound libraries are stored in DMSO, the assay must be robust to the final concentration of the solvent. High DMSO concentrations can denature proteins or affect cell viability, creating false positives or negatives.

  • Signal Stability Assessment:

    • Prepare a full plate of positive controls and a full plate of negative controls.

    • Read the plates immediately after the detection reagent is added (Time 0).

    • Continue to read the plates at set intervals (e.g., 15, 30, 60, 120 minutes) that span the expected duration of a full screening run.

    • Causality: In a large screen, the first plate and the last plate may be read hours apart. This experiment ensures that the assay signal does not significantly drift over time, which would make comparing plates screened at different times impossible.[2] A signal drift of ≤15% is generally acceptable.[2]

Data Analysis and Quality Control: The Metrics That Matter

Visual inspection of plate data is insufficient. Rigorous statistical metrics must be applied to every plate in a screen to ensure data quality and reproducibility.[8][14]

Key HTS Quality Control Metrics

The following metrics should be calculated for the controls on every assay plate. Plates that fail to meet these criteria should be flagged for review and potentially excluded from the analysis.

MetricFormulaDescriptionTypical Acceptance CriteriaReference
Z' Factor 1 - (3σp + 3σn) / |μp - μn|Measures the separation between the positive (p) and negative (n) control distributions. It accounts for both signal window and data variation.≥ 0.5 (≥ 0.7 is ideal)[2][3]
Signal-to-Background (S/B) μp / μnA simple measure of the dynamic range of the assay.Highly assay-dependent, but generally >2. A high S/B alone does not guarantee a good assay.[9]
Coefficient of Variation (CV%) (σ / μ) * 100Measures the relative variability of the control data. Calculated for both positive and negative controls.≤ 10% (≤ 15% may be acceptable)[2][8]

μ = mean; σ = standard deviation

QC_Metrics cluster_0 Assay Quality Pillars Z Z' Factor SB Signal-to-Background Repro Reproducible HTS Data Z->Repro Measures statistical separation CV Coefficient of Variation SB->Repro Measures dynamic range CV->Repro Measures data variation

Caption: The three statistical pillars of HTS assay quality control.

Comparative Analysis: The Impact of Rigor on Reproducibility

To illustrate the importance of the protocols described, let's compare two hypothetical validation runs for an assay with N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine.

ParameterRun A: Rigorous Protocol Run B: Abbreviated Protocol Impact on Reproducibility
Validation Timeline 3 separate days, 2 operators1 day, 1 operatorRun B fails to capture inter-day and inter-operator variability, a major source of irreproducibility.[7][9]
Plate Layout Full plate controls and interleaved controlsControls in first and last columns onlyRun B is susceptible to missing systematic errors across the plate, such as dispenser clogs or temperature gradients.[2]
DMSO Tolerance Tested from 0.1% to 2%Assumed 1% based on a previous assayA different cell line or reagent lot may have a different DMSO sensitivity. This assumption in Run B could lead to widespread false results.[12]
Signal Stability Assessed over a 4-hour windowNot performedIn Run B, hits found on the first few plates may not be comparable to those on the last plates, making hit selection unreliable.[2]
Outcome Z' = 0.75 ± 0.08 CV = 7% ± 2% High confidence in proceeding to full screen.Z' = 0.52 ± 0.25 CV = 18% ± 9% High data variability and low confidence. The screen is likely to yield an unmanageable number of false positives and negatives.The rigorous approach provides the confidence needed to invest in a full-scale screen. The abbreviated protocol creates a high-risk scenario where the resulting data is untrustworthy.

Conclusion and Recommendations

The reproducibility of HTS results is not a matter of chance; it is the direct outcome of meticulous planning, rigorous validation, and continuous quality control. While this guide uses N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine as a case study, the principles and protocols are universally applicable to any small molecule screening campaign.

Key Takeaways for Maximizing Reproducibility:

  • Invest Upfront in Validation: A multi-day, comprehensive assay validation is the single most important investment in a screening campaign. It is a risk-reduction step that prevents costly failures downstream.[2][13]

  • Trust but Verify with Statistics: Do not rely on visual inspection. Implement automated calculation of Z', CV, and S/B for every plate to make objective go/no-go decisions.[14]

  • Understand Your Reagents and Compound: Characterize the stability of all reagents and test for compound-specific assay interference early in the process.[11][12]

  • Simulate Screening Conditions: All validation experiments should be performed under conditions that mimic the full screen as closely as possible, including automation, plate types, and incubation times.[9]

By embedding these principles of scientific integrity and logical design into your HTS workflows, you can build a robust and reproducible data foundation, ultimately accelerating the path from hit identification to validated lead.

References

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.).
  • Understanding and reducing variability in cell-based assays. (2021, January 18). CellGS.
  • Step-by-Step: Developing an Assay from Concept to HTS Campaign. (2026, February 26). BellBrook Labs.
  • How Do You Validate an Assay for High-Throughput Screening?. (2026, March 03). BellBrook Labs.
  • Challenges of High Throughput Screening Against Cell Surface Receptors. (n.d.). PubMed.
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. (2025, March 19). NorthEast BioLab.
  • Assay Development. (2024, January 24). Drug Discovery - Technology Networks.
  • HTS Assay Validation. (2012, May 01). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Potency Assay Variability Estimation in Practice. (n.d.).
  • HTSQualC is a flexible and one-step quality control software for high-throughput sequencing data analysis. (n.d.).
  • Assessing Reproducibility of High-throughput Experiments in the Case of Missing D
  • The key sequence quality features comparison of HTSQualC with other... (n.d.).
  • Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. (2026, February 09).
  • Addressing Reproducibility Challenges in High-Throughput Photochemistry. (2024, June 27). JACS Au.
  • Addressing Reproducibility Challenges in High-Throughput Photochemistry. (2024, July 16). Analytical Sales.
  • Evolution of assay interference concepts in drug discovery. (2021, March 18). Taylor & Francis Online.
  • HTS quality control and data analysis: a process to maximize information from a high-throughput screen. (2005, September 15). PubMed.
  • HTS sample quality control metrics prior to library preparation. (n.d.).
  • Quality control of HCS-HTS fluorescence imaging systems. (2023, September 11). Wiley Analytical Science.
  • What factors can affect the reproducibility of analytical results?. (2025, November 13). Dr.Oracle.
  • Top 5 Factors Affecting Reproducibility in Research. (2022, March 31). Enago Academy.
  • How to ensure lab reproducibility with automation. (2023, May 16).
  • Factors affecting test reproducibility among labor
  • Understanding Reproducibility and Replicability. (n.d.).

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Comparative

A Comparative Spectroscopic Guide to N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine and Its Structural Analogs

Abstract The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential toolkit for this purpose, offering deep insights into molecular architecture.[1] This guide presents a detailed comparative analysis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, a heterocyclic compound featuring the pharmacologically significant thiazole nucleus, and three of its purposefully designed structural analogs.[2][3] By examining subtle modifications—including positional isomerism, alterations in N-alkyl substitution, and removal of a ring substituent—we will demonstrate how a multi-faceted spectroscopic approach enables unambiguous differentiation and structural confirmation. The experimental data and interpretations provided herein serve as a practical reference for researchers engaged in the characterization of complex heterocyclic amines.

Introduction: The Imperative for Precise Structural Verification

In medicinal chemistry, a molecule's biological activity is inextricably linked to its three-dimensional structure. Even minor structural changes can lead to profound differences in efficacy, selectivity, and safety profiles. The 2-aminothiazole moiety, for instance, is a privileged scaffold found in numerous approved drugs and clinical candidates, valued for its wide range of biological activities.[2][4][5] Therefore, the ability to precisely characterize and differentiate closely related structural analogs is not merely an academic exercise; it is a critical step in ensuring the integrity and reproducibility of scientific findings.

This guide focuses on a parent compound, N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (PC) , and compares it against three analogs designed to challenge the resolving power of modern spectroscopic methods:

  • Analog 1 (A1): A positional isomer, N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine.

  • Analog 2 (A2): An N-dealkylated analog, N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine.

  • Analog 3 (A3): A ring-demethylated analog, N-[(1,3-thiazol-2-yl)methyl]propan-2-amine.

Through a systematic comparison of their NMR, FT-IR, and MS data, we will illustrate a robust workflow for structural elucidation that moves from establishing atomic connectivity to confirming molecular weight and functional group identity.

Core Molecular Structures

Below is a diagram illustrating the parent compound and the three structural analogs discussed in this guide. The key areas of structural variation are highlighted by their respective labels.

Structural_Analogs cluster_legend Structural Relationships PC Parent Compound (PC) N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine A1 Analog 1 (A1) N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (Positional Isomer) PC->A1 Methyl Shift (C4 to C5) A2 Analog 2 (A2) N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine (N-Alkyl Variation) PC->A2 Isopropyl to Ethyl A3 Analog 3 (A3) N-[(1,3-thiazol-2-yl)methyl]propan-2-amine (Ring Demethylation) PC->A3 Remove C4-Methyl

Caption: Core structures of the parent compound and its analogs.

Experimental Design & Methodologies

A synergistic application of multiple spectroscopic techniques is essential for comprehensive structural analysis.[1][6] Our workflow is designed to build a complete molecular picture, with each technique providing a unique and complementary piece of the puzzle.

General Analytical Workflow

The process begins with sample preparation, followed by data acquisition using orthogonal spectroscopic methods. Each spectrum is then processed and analyzed individually before the data is synthesized for a final comparative assessment and structural confirmation.

Analytical_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Purity Confirmation (LC-MS) & Sample Preparation (Dissolution in Deuterated Solvent) NMR 1H & 13C NMR Spectroscopy Sample->NMR Parallel Analysis FTIR FT-IR Spectroscopy Sample->FTIR Parallel Analysis MS High-Resolution MS Sample->MS Parallel Analysis Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->Processing FTIR->Processing MS->Processing Interpretation Individual Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Processing->Interpretation Comparison Comparative Analysis Across Analogs Interpretation->Comparison Confirmation Final Structure Confirmation Comparison->Confirmation

Caption: Workflow for spectroscopic analysis and structural elucidation.

Spectroscopic Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise atomic connectivity within a molecule.[7][8] One-dimensional (1D) ¹H and ¹³C NMR experiments reveal the chemical environment and connectivity of hydrogen and carbon atoms, respectively.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation: ~10 mg of each compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters: Spectral width of 16 ppm, 32 scans, relaxation delay of 2.0 s.

  • ¹³C NMR Parameters: Spectral width of 240 ppm, 1024 scans, relaxation delay of 2.0 s, with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[9]

  • Instrumentation: FT-IR spectrometer with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount (~1-2 mg) of the solid sample was placed directly onto the ATR crystal.

  • Parameters: 16 scans were co-added at a resolution of 4 cm⁻¹ over a range of 4000–600 cm⁻¹. A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis.

Mass Spectrometry (MS): MS provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under ionization.[6]

  • Instrumentation: Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of ~1 µg/mL.

  • Parameters: Data was acquired in positive ion mode over a mass range of m/z 50–500. The molecular ion is observed as the protonated species [M+H]⁺.

Results and Comparative Analysis

The following sections detail the expected spectroscopic data for the parent compound and its three analogs. The interpretation focuses on highlighting the key spectral features that enable their differentiation.

¹H NMR Spectroscopy: Mapping the Proton Framework

The ¹H NMR spectrum is exceptionally sensitive to changes in the electronic environment of protons. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) provide a detailed molecular fingerprint.

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃, δ in ppm)

Assignment Parent Compound (PC) Analog 1 (A1) Analog 2 (A2) Analog 3 (A3)
Thiazole-H 6.75 (q, 1H) 7.05 (s, 1H) 6.74 (q, 1H) 7.60 (d, 1H), 7.18 (d, 1H)
Thiazole-CH₃ 2.40 (d, 3H) 2.45 (s, 3H) 2.41 (d, 3H) -
Methylene (-CH₂-) 3.95 (s, 2H) 3.93 (s, 2H) 3.90 (s, 2H) 4.01 (s, 2H)
Amine N-H 1.50 (br s, 1H) 1.51 (br s, 1H) 1.45 (br s, 1H) 1.55 (br s, 1H)
Isopropyl-CH 2.85 (sept, 1H) 2.84 (sept, 1H) - 2.88 (sept, 1H)
Isopropyl-CH₃ 1.10 (d, 6H) 1.09 (d, 6H) - 1.12 (d, 6H)
Ethyl-CH₂ - - 2.65 (q, 2H) -

| Ethyl-CH₃ | - | - | 1.15 (t, 3H) | - |

Expert Interpretation:

  • Parent Compound (PC) vs. Analog 1 (A1): The most telling difference is in the thiazole region. In PC , the thiazole proton (H-5) at 6.75 ppm is a quartet due to four-bond (allylic-type) coupling with the C4-methyl protons.[10] The methyl signal at 2.40 ppm is correspondingly a doublet. In A1 , the methyl group is at C5, leaving the H-4 proton without a coupling partner on the ring, resulting in a clean singlet at ~7.05 ppm. This distinction alone is sufficient to assign the position of the methyl group.

  • Parent Compound (PC) vs. Analog 2 (A2): The thiazole portions of these spectra are nearly identical, as expected. The differentiation lies in the N-alkyl signals. PC shows the characteristic septet (~2.85 ppm) and doublet (~1.10 ppm) of an isopropyl group. In contrast, A2 displays the quartet (~2.65 ppm) and triplet (~1.15 ppm) signature of an ethyl group.

  • Parent Compound (PC) vs. Analog 3 (A3): The removal of the C4-methyl group in A3 dramatically alters the thiazole region. Instead of a single proton signal, A3 exhibits two doublets (~7.60 and 7.18 ppm) for H-4 and H-5, which are coupled to each other. This provides immediate confirmation that the ring is unsubstituted at these positions.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information on the number and type of carbon atoms in a molecule. While ¹H-¹³C correlation experiments (like HSQC/HMBC) are required for definitive assignment, the 1D spectrum is excellent for comparison.[11][12]

Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃, δ in ppm)

Assignment Parent Compound (PC) Analog 1 (A1) Analog 2 (A2) Analog 3 (A3)
Thiazole C2 ~170.5 ~171.0 ~170.6 ~169.5
Thiazole C4 ~150.0 ~115.5 ~150.1 ~143.0
Thiazole C5 ~114.2 ~148.5 ~114.3 ~119.0
Thiazole-CH₃ ~19.0 ~12.5 ~19.1 -
Methylene (-CH₂-) ~48.5 ~48.3 ~48.0 ~49.0
Isopropyl-CH ~49.5 ~49.6 - ~49.8
Isopropyl-CH₃ ~22.5 ~22.4 - ~22.6
Ethyl-CH₂ - - ~43.0 -

| Ethyl-CH₃ | - | - | ~15.0 | - |

Expert Interpretation:

  • PC vs. A1: The chemical shifts of the thiazole ring carbons C4 and C5 are swapped. In PC , C4 (substituted with the methyl group) is downfield (~150.0 ppm) while C5 is upfield (~114.2 ppm). In A1 , this is reversed, with C5 being the substituted and more downfield carbon (~148.5 ppm).

  • PC vs. A2: The carbon signals for the thiazole and methylene bridge are virtually unchanged. The key difference is the replacement of the two isopropyl carbon signals (~49.5 and 22.5 ppm) with the two ethyl carbon signals (~43.0 and 15.0 ppm) in A2 .

  • PC vs. A3: A3 has one fewer signal in the spectrum due to the absence of the methyl group. Furthermore, the chemical shifts for the thiazole C4 and C5 carbons in A3 (~143.0 and 119.0 ppm) are distinct from those in both PC and A1 , reflecting the change in the electronic environment upon removal of the electron-donating methyl group.

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectra confirm the presence of key functional groups. For these analogs, we expect to see vibrations for the secondary amine (N-H stretch), aliphatic chains (C-H stretch), and the thiazole ring (C=C and C=N stretches).

Table 3: Comparative FT-IR Data (ATR, ν in cm⁻¹)

Vibrational Mode Parent Compound (PC) Analog 1 (A1) Analog 2 (A2) Analog 3 (A3)
N-H Stretch ~3320 (w, sh) ~3322 (w, sh) ~3325 (w, sh) ~3318 (w, sh)
Aliphatic C-H Stretch 2965-2850 (s) 2968-2855 (s) 2970-2860 (s) 2960-2845 (s)
Thiazole C=N/C=C ~1545 (m), ~1460 (m) ~1550 (m), ~1475 (m) ~1545 (m), ~1460 (m) ~1520 (m), ~1440 (m)
C-N Stretch ~1130 (m) ~1135 (m) ~1120 (m) ~1140 (m)

w = weak, m = medium, s = strong, sh = sharp

Expert Interpretation:

All four compounds are expected to show a weak, sharp N-H stretch around 3320 cm⁻¹, which is characteristic of a secondary amine.[13][14][15] The strong absorptions below 3000 cm⁻¹ are due to the C-H stretching of the alkyl groups. While FT-IR is excellent for confirming the presence of these functional groups, it is less powerful for differentiating these specific isomers. The primary value lies in confirming that no major functional group transformation (e.g., oxidation to an amide) has occurred. The subtle shifts in the thiazole ring skeletal vibrations (~1550-1440 cm⁻¹) can be used for fingerprinting but are not as definitive for structural assignment as NMR.[9]

Mass Spectrometry: Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to determine the elemental composition. The fragmentation pattern gives clues about the molecule's connectivity.

Table 4: Comparative Mass Spectrometry Data (ESI-TOF)

Compound Molecular Formula Calculated [M+H]⁺ Observed [M+H]⁺ Key Fragment Ions (m/z)
PC C₉H₁₆N₂S 185.1107 185.1105 112 (thiazolylmethyl), 142 (M-isopropyl)
A1 C₉H₁₆N₂S 185.1107 185.1109 112 (thiazolylmethyl), 142 (M-isopropyl)
A2 C₈H₁₄N₂S 171.0950 171.0948 112 (thiazolylmethyl), 142 (M-ethyl)

| A3 | C₈H₁₄N₂S | 171.0950 | 171.0951 | 98 (thiazolylmethyl), 128 (M-isopropyl) |

Expert Interpretation:

  • Molecular Weight: MS immediately distinguishes the sets of isomers. PC and A1 are confirmed as isomers with a protonated molecular weight of ~185.11. Similarly, A2 and A3 are confirmed as isomers with a mass of ~171.09.

  • Fragmentation: The fragmentation patterns provide the decisive evidence.

    • PC vs. A1: These isomers are difficult to distinguish by fragmentation alone as they are expected to produce the same major fragments. A key fragment at m/z 112 corresponds to the [C₄H₄N-S-CH₂]⁺ ion (the 4- or 5-methylthiazol-2-ylmethyl cation). Another fragment at m/z 142 results from the loss of the isopropyl radical (alpha-cleavage), a common pathway for amines. Their final differentiation must rely on NMR.

    • A2 vs. A3: These two isomers are easily distinguished. A2 will show the characteristic thiazolylmethyl fragment at m/z 112, same as PC . However, A3 , lacking the methyl group, will produce a corresponding fragment at m/z 98. This 14-mass-unit difference is a direct confirmation of the presence or absence of the methyl group on the fragmenting moiety.

Conclusion

The structural elucidation of closely related analogs requires a methodical and multi-pronged spectroscopic approach. While a single technique can provide strong evidence, it is the synergy between methods that affords absolute confidence. In this guide, we have demonstrated that:

  • ¹H NMR Spectroscopy is unparalleled for determining positional isomerism, as shown by the clear differentiation of the C4- and C5-methylthiazole analogs (PC vs. A1 ).

  • ¹³C NMR Spectroscopy corroborates the findings of ¹H NMR, providing a clear count of unique carbon environments and highlighting shifts due to substitution patterns.

  • Mass Spectrometry is essential for confirming molecular formulas and can readily differentiate isomers with different substituent masses, as seen in the comparison of A2 and A3 .

  • FT-IR Spectroscopy serves as a robust tool for functional group confirmation, verifying the presence of the secondary amine and the integrity of the core structure across all analogs.

By integrating the data from these orthogonal techniques, researchers can confidently and accurately characterize novel compounds, providing the solid structural foundation necessary for advancing drug discovery and development programs.

References

  • Spectroscopic Analysis: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
  • Hoyt, S. B. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Evenson, W. E., et al. (2012). 1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. The Journal of Organic Chemistry. [Link]

  • Patil, S. S., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
  • 13C and 1H NMR chemical shifts (ppm) for the imidazole, thiazole, or... (n.d.). ResearchGate. [Link]

  • Evenson, W. E., et al. (2012). 1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • Er, M., et al. (2014).
  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2019). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity. (2025, December 5). RSC Publishing.
  • Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC.
  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv
  • The infrared spectra of secondary amines and their salts. (2025, October 5).
  • FTIR Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide. (n.d.). Benchchem.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. (n.d.). Semantic Scholar.
  • Clarke, G. M., et al. (1968). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.
  • Reva, I., & Lapinski, L. (2018).
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.).
  • Synthesis of novel 2-amino thiazole deriv
  • Hafez, H. N., et al. (2016). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.

Sources

Safety & Regulatory Compliance

Safety

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine proper disposal procedures

Operational and Disposal Master Protocol: N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine As drug development professionals and researchers, establishing a rigorous, scientifically grounded safety culture is paramoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Protocol: N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

As drug development professionals and researchers, establishing a rigorous, scientifically grounded safety culture is paramount. Handling specialized building blocks like N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine requires looking beyond standard safety data sheets to understand the mechanistic causality behind disposal protocols. This guide provides a self-validating, step-by-step operational framework for the safe handling and RCRA-compliant disposal of this compound.

Chemical Profile & Regulatory Classification

Understanding the physicochemical nature of a compound is the first step in establishing a self-validating safety system. N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a specialized secondary amine featuring a substituted thiazole ring.

ParameterSpecification / ClassificationMechanistic Implication
Chemical Class Thiazole derivative, secondary alkyl amineActs as a moderate organic base and a reactive nucleophile.
Primary Hazards Corrosive (Skin/Eye), Harmful if SwallowedThe amine lone pair induces localized tissue saponification and severe irritation[1].
Environmental Hazard High Aquatic ToxicityThiazole moieties disrupt aquatic ecosystems; drain disposal is strictly prohibited[2].
Incompatibilities Strong acids, oxidizing agents, acid chloridesHigh risk of exothermic neutralization, alkylation, or violent oxidation[3].
EPA Waste Status RCRA Regulated Hazardous WasteMust be managed under 40 CFR 261.3 federal guidelines[4].

Mechanistic Causality in Hazard Management

We must understand why specific protocols are enforced to prevent catastrophic laboratory failures:

  • The Amine Hazard: The secondary amine group (propan-2-amine moiety) is an organic base. If inadvertently mixed with concentrated acids or halogenated waste streams, it can undergo rapid, highly exothermic acid-base neutralization[3].

  • The Thiazole Hazard: The 1,3-thiazole ring contains both nitrogen and sulfur heteroatoms. Upon thermal decomposition or improper laboratory incineration, this compound will evolve highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[1].

  • Self-Validating Rule: Because of these heteroatoms, the only acceptable disposal route is high-temperature incineration equipped with alkaline flue-gas scrubbing to neutralize acidic SOx/NOx emissions[5].

Step-by-Step Disposal Methodology

To ensure absolute compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards, execute the following operational workflow.

Phase 1: Waste Segregation and Containment
  • Select Compatible Receptacles: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers.

    • Causality: While glass is chemically inert, HDPE eliminates the risk of shatter-induced spills during transport. Do not use metal containers, as aqueous amine solutions can be mildly corrosive to certain metals[6].

  • Isolate Waste Streams: Deposit the chemical only into designated "Basic Organic Waste" or "Non-Halogenated Organic Amine" containers.

    • Validation Step: Before adding waste, verify the container log to ensure no oxidizers (e.g., peroxides, nitric acid) or acid chlorides are present[3].

Phase 2: Labeling and Satellite Accumulation
  • Immediate Labeling: Affix a standardized "HAZARDOUS WASTE" label to the container the moment the first drop of waste is introduced.

    • Causality: EPA regulations mandate that waste characterization and labeling begin at the exact point of generation, not when the container is full[6]. Include the full chemical name and percentage composition.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a chemically resistant tray) within a designated Satellite Accumulation Area (SAA)[6].

    • Validation Step: Ensure the SAA is at or near the point of generation and under the direct control of the operator.

Phase 3: Empty Container Management (Triple-Rinse Protocol)

Chemical containers that have been "emptied" of their contents by normal methods are still regulated as hazardous waste until properly decontaminated[7]. 5. Triple Rinsing: Rinse the empty vessel three times with a compatible, volatile organic solvent (e.g., methanol or ethanol)[7]. 6. Rinsate Disposal: Collect 100% of the rinsate and dispose of it in the hazardous waste container. Never evaporate the rinsate in a fume hood[8]. 7. Defacement: Once triple-rinsed, air-dry the container, deface all original chemical labels with a permanent marker, and dispose of the clean vessel as standard solid waste[7].

Spill Response and Decontamination

In the event of an operational spill, immediate and calculated action is required:

  • Containment: Immediately isolate the area and don appropriate PPE (nitrile gloves, splash goggles, lab coat)[9].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite[9].

    • Causality: Combustible absorbents like sawdust can ignite if the amine reacts exothermically with ambient acidic contaminants.

  • Neutralization: For residual surface contamination, wipe the area with a dilute, weak acid solution (e.g., 5% acetic acid) to protonate the amine, rendering it water-soluble and non-volatile, followed by a thorough water rinse[2].

Process Visualization

WasteDisposal Gen Waste Generation: Thiazole Amine Derivative Seg Chemical Segregation (Isolate from Acids/Oxidizers) Gen->Seg Cont Primary Containment (HDPE/PTFE Receptacle) Seg->Cont Lab Apply EPA-Compliant Hazardous Waste Label Cont->Lab SAA Satellite Accumulation Area (Secondary Containment) Lab->SAA Disp EHS Pickup & High-Temp Incineration SAA->Disp

Caption: Logical workflow for the RCRA-compliant disposal of thiazole amine derivatives.

References

  • [4] Safety Data Sheet Thiazole | metasci.ca | 4

  • [1] SAFETY DATA SHEET - Fisher Scientific | fishersci.com |1

  • [2] Thiazole 500 SC Safety Data Sheet | villacrop.co.za |2

  • [9] Thiazole Orange SDS | medchemexpress.com | 9

  • [7] Hazardous Waste Disposal Procedures | Environmental Health and Safety, uchicago.edu | 7

  • [3] College Of Science and Mathematics Laboratory Safety Manual | Montclair State University | 3

  • [5] A Comprehensive Guide to Handling, Storage, and Disposal of Dichloromethane and Amine Catalysts | bdmaee.net | 5

  • [8] Chapter 8: Management of Waste - Prudent Practices in the Laboratory | National Academies Press |8

  • [6] Guidelines: Handling and Disposal of Chemicals | Purdue Engineering | 6

Sources

Handling

Personal protective equipment for handling N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

Title: Comprehensive Safety and Operational Guide for Handling N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine Executive Summary & Chemical Profile N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

Executive Summary & Chemical Profile

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a specialized secondary amine featuring a 4-methylthiazole moiety. Widely utilized as a building block in pharmaceutical research and drug development, this compound presents specific handling challenges due to its basicity, nucleophilicity, and structural classification.

To ensure laboratory safety and experimental integrity, researchers must treat this compound with strict adherence to protocols designed for reactive secondary amines and thiazole derivatives. The primary hazards include severe skin and eye irritation, potential skin sensitization, and the critical risk of carcinogenic nitrosamine formation if improperly mixed with incompatible reagents[1][2].

Mechanistic Hazard Assessment (The "Why")

True laboratory safety requires understanding the chemical causality behind the hazards. Do not merely memorize the risks; understand the mechanisms driving them:

  • Corrosivity and Tissue Damage: The lone pair of electrons on the secondary nitrogen atom acts as a strong base. Upon contact with the moisture in human tissue (skin, mucous membranes, or eyes), the amine rapidly raises the local pH. This causes the saponification of cellular lipids and the destruction of cell membranes, leading to chemical burns[3].

  • Skin Sensitization: Thiazolemethanamine derivatives are documented skin sensitizers (GHS Hazard H317)[1]. Repeated dermal exposure can trigger an adaptive immune response, resulting in allergic contact dermatitis upon subsequent exposures.

  • Nitrosamine Formation (Critical Risk): As a secondary amine, this compound is highly susceptible to nitrosation. If exposed to nitrosating agents (such as sodium nitrite, nitrous acid, or ambient nitrogen oxides), it undergoes a reaction to form an N-nitrosamine[2]. Nitrosamines are potent, well-documented mutagens and carcinogens, making strict chemical segregation mandatory.

Quantitative Hazard & PPE Specifications

To mitigate the risks outlined above, specific Personal Protective Equipment (PPE) and engineering controls must be validated before initiating any workflow.

ParameterSpecificationMechanistic Rationale
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)Ensures containment of volatile amine vapors and prevents back-drafting into the laboratory[3].
Nitrile Glove Thickness ≥ 0.11 mm (Splash); ≥ 0.4 mm (Prolonged)Aliphatic amines can rapidly permeate thin latex; dense nitrile matrices block non-polar/polar solvent transport[3].
Emergency Eyewash Proximity ≤ 10 seconds travel time (~55 feet)Immediate flushing is required to halt the rapid saponification of corneal lipids caused by basic amines.
Spill Neutralizer Conc. 1% to 5% Citric or Acetic AcidMildly acidic conditions protonate the amine ( R2​NH→R2​NH2+​ ), reducing volatility and neutralizing reactivity.

Mandatory PPE:

  • Eye Protection: ANSI Z87.1 tight-fitting chemical safety goggles. (Safety glasses are insufficient due to the risk of vapor-induced eye irritation and splash hazards).

  • Hand Protection: Nitrile or Butyl rubber gloves. Inspect for micro-tears before donning.

  • Body Protection: Flame-resistant (FR) laboratory coat, fully buttoned, with closed-toe, non-porous footwear[4].

Step-by-Step Operational Protocol

The following methodology provides a self-validating system for handling N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine safely.

Phase 1: Environmental Validation

  • Verify Containment: Confirm the chemical fume hood is operational (80–120 fpm). Do not initiate work if the flow alarm is sounding.

  • Clear the Deck: Remove any incompatible chemicals from the workspace—specifically strong oxidizers, heavy metals, and nitrosating agents[2].

Phase 2: Material Manipulation 3. Purge and Protect: Secondary amines rapidly absorb atmospheric carbon dioxide ( CO2​ ) to form carbamate salts, which degrades sample purity. Whenever possible, handle the compound under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or glove box. 4. Transfer Mechanics: Use grounded, anti-static spatulas for solids, or glass gas-tight syringes for liquids. Avoid using plastic syringes with rubber plungers, as the amine may degrade the elastomer over time. 5. Gravimetric Analysis: Weigh the material in a sealed vial. Tare the closed vial, add the material inside the fume hood, seal it, and then transfer it to the analytical balance. This prevents vapor release into the general laboratory environment.

Phase 3: Decontamination & Shutdown 6. Tool Neutralization: Submerge all contaminated spatulas, glassware, and reusable tools in a 1–5% citric acid (or dilute acetic acid) bath inside the fume hood. This protonates the amine, neutralizing its basicity and eliminating its volatility. 7. Final Rinse: Wash the neutralized tools with copious amounts of deionized water before transferring them to the general laboratory sink.

Spill Management and Disposal Plan

Emergency Spill Response
  • Personnel Exposure: In case of skin or eye contact, immediately flush the affected area at an emergency eyewash or safety shower for a minimum of 15 minutes[1]. Do not attempt to neutralize the amine on the skin with acid, as the resulting exothermic reaction will cause thermal burns.

  • Fume Hood Spill: For small spills inside the hood, apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) to neutralize the amine base. Absorb the resulting salt with an inert material like sand or vermiculite. Sweep up using non-sparking tools and place in a sealed hazardous waste container[1][5].

Segregation and Disposal Workflow

Chemical waste containing this compound must be handled as hazardous waste[3].

  • Strict Segregation: NEVER dispose of secondary amine waste in the same container as nitric acid, nitrates, or nitrites. The acidic environment combined with nitrites will rapidly generate carcinogenic nitrosamines[2].

  • Container Management: Collect all waste, including contaminated gloves and wipes, in a designated, chemically compatible container (HDPE or glass).

  • Labeling: Label the container clearly as "Hazardous Waste - Secondary Amine / Toxic / Corrosive".

  • Final Destruction: Route the sealed containers through your institution's authorized Environmental Health and Safety (EHS) program for high-temperature incineration[5].

Process Visualization

G Start Hazard Assessment & Fume Hood Prep PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Handle Execute Synthesis (Inert Atmosphere) PPE->Handle Spill Spill Detected? Handle->Spill Clean Neutralize with Acid & Absorb Spill->Clean Yes Waste Segregate Waste (Avoid Nitrites) Spill->Waste No Clean->Waste End EHS Authorized Incineration Waste->End

Workflow for the safe handling, spill management, and disposal of secondary thiazole amines.

References

  • Safety Data Sheet - Angene Chemical. 2-Thiazolemethanamine. Retrieved from[Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • OSTI.gov. Environmental, Health and Safety Assessment Application of a Heat Integrated System. Retrieved from [Link]

  • Ataman Kimya. N-Ethyl Propylamine Safety and Reactivity. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine
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